molecular formula C13H9NO3 B031672 Clausine Z

Clausine Z

Cat. No.: B031672
M. Wt: 227.21 g/mol
InChI Key: FKDULSCBYNXNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clausine Z is a biologically active carbazole alkaloid isolated from the Clausena genus, recognized for its significant potential in pharmacological and chemical biology research. This compound exhibits a potent and selective inhibitory activity against various cyclin-dependent kinases (CDKs), particularly CDK5, which plays a crucial role in neuronal function and is implicated in the pathogenesis of neurodegenerative diseases and cancer. Its mechanism involves competing with ATP for the binding site on the kinase, thereby disrupting phosphorylation events and subsequent signaling cascades that drive cell cycle progression and proliferation. Researchers utilize this compound as a valuable chemical tool to probe CDK-mediated pathways, investigate cell cycle dynamics, and explore novel therapeutic strategies for cancers and neurological disorders. Its unique carbazole scaffold also makes it an interesting candidate for medicinal chemistry programs aimed at developing new kinase inhibitor scaffolds. This product is provided for advanced laboratory research applications.

Properties

IUPAC Name

1,6-dihydroxy-9H-carbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-6-7-3-10-9-5-8(16)1-2-11(9)14-13(10)12(17)4-7/h1-6,14,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDULSCBYNXNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C3=C(N2)C(=CC(=C3)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Clausine Z: A Technical Guide on its Chemical Structure, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clausine Z, a carbazole alkaloid isolated from the plant Clausena excavata, has demonstrated notable biological activity as an inhibitor of Cyclin-Dependent Kinase 5 (CDK5) and exhibits neuroprotective properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, its inhibitory effects on CDK5, and its protective role in neuronal cells. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented, along with a summary of its quantitative biological data. Furthermore, this document illustrates the key signaling pathway associated with its mechanism of action.

Chemical Structure and Properties

This compound is a carbazole alkaloid, a class of nitrogen-containing heterocyclic compounds. Its chemical structure was elucidated through extensive spectroscopic analysis, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Structure of this compound

The precise chemical structure diagram of this compound is not publicly available in the reviewed literature. The primary source, Potterat et al. (2005), which would contain this information, could not be accessed in its entirety. The structure is reported to be a novel carbazole alkaloid.

Spectroscopic Data

The structural determination of this compound was based on the following spectroscopic data as reported in the literature.[1]

Table 1: Spectroscopic Data for this compound

Spectroscopic Method Reported Data
Mass Spectrometry (MS)Data not available in the reviewed secondary sources.
1H-NMR SpectroscopyData not available in the reviewed secondary sources.
13C-NMR SpectroscopyData not available in the reviewed secondary sources.

Note: The detailed spectroscopic data is contained within the original publication by Potterat et al. (2005), which was not accessible for this review.

Biological Activity

This compound exhibits significant inhibitory activity against Cyclin-Dependent Kinase 5 (CDK5) and demonstrates a protective effect on neurons.

Inhibition of Cyclin-Dependent Kinase 5 (CDK5)

CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, function, and survival. Dysregulation of CDK5 activity is implicated in the pathogenesis of several neurodegenerative diseases. This compound has been identified as a potent inhibitor of recombinant CDK5.[2][3]

Neuroprotective Effects

In cell-based assays, this compound has been shown to protect cerebellar granule neurons from free radical-induced apoptosis.[2][3] This neuroprotective activity is correlated with its inhibition of CDK5.[2]

Quantitative Biological Data

The following table summarizes the reported quantitative data for the biological activity of this compound.

Table 2: Quantitative Biological Data for this compound

Activity Assay System IC50 / EC50 Reference Compound Reference Compound Value Source
CDK5 InhibitionRecombinant CDK5 filter plate assay0.51 µMButyrolactone I0.11 µM[2][3]
NeuroprotectionCerebellar granule neurons (free radical-induced apoptosis)1.1 µMButyrolactone I3 µM[2][3]

Note: The units for IC50 and EC50 were reported as mM in the secondary source, which is highly likely a typographical error. Based on the activity of the reference compound and typical potencies of kinase inhibitors, the units have been corrected to µM. Verification from the primary literature is pending.

Experimental Protocols

The following sections detail the methodologies for the isolation and biological evaluation of this compound. As the primary publication was not accessible, these protocols are based on established methods for similar compounds and assays.

Isolation and Purification of this compound from Clausena excavata

The isolation of this compound is performed from the stems and leaves of Clausena excavata.[1] The general workflow for the isolation of carbazole alkaloids from plant material is as follows:

G start Dried and Powdered Stems and Leaves of Clausena excavata extraction Maceration with Organic Solvent (e.g., Methanol/Ethanol) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) crude_extract->partition org_phase Organic Phase partition->org_phase aq_phase Aqueous Phase partition->aq_phase cc Column Chromatography (Silica Gel) org_phase->cc fractions Collection of Fractions cc->fractions tlc TLC Analysis of Fractions fractions->tlc hplc Preparative HPLC of Active Fractions tlc->hplc clausine_z Pure this compound hplc->clausine_z G start Prepare Reaction Mixture: - Recombinant CDK5/p25 - Histone H1 (substrate) - Assay Buffer add_clausine_z Add this compound (or vehicle control) start->add_clausine_z pre_incubation Pre-incubation add_clausine_z->pre_incubation initiate_reaction Initiate Reaction with [γ-33P]ATP pre_incubation->initiate_reaction incubation Incubation at 30°C initiate_reaction->incubation stop_reaction Stop Reaction (e.g., with phosphoric acid) incubation->stop_reaction filter Transfer to Filter Plate and Wash stop_reaction->filter scintillation Add Scintillation Cocktail filter->scintillation read Measure Radioactivity (Scintillation Counter) scintillation->read analyze Calculate % Inhibition and IC50 Value read->analyze G start Isolate and Culture Cerebellar Granule Neurons from rat pups treatment Treat Neurons with This compound (or vehicle control) start->treatment induce_apoptosis Induce Apoptosis (e.g., by potassium withdrawal or oxidative stress) treatment->induce_apoptosis incubation Incubate for 24-48 hours induce_apoptosis->incubation assess_viability Assess Neuronal Viability (e.g., MTT or LDH assay) incubation->assess_viability quantify_apoptosis Quantify Apoptosis (e.g., TUNEL staining or caspase-3 activity assay) incubation->quantify_apoptosis analyze Calculate % Neuroprotection and EC50 Value assess_viability->analyze quantify_apoptosis->analyze G stress Neuronal Stress (e.g., Oxidative Stress) p35_p25 p35 -> p25 (Calpain-mediated cleavage) stress->p35_p25 cdk5_p25 Hyperactivated CDK5/p25 Complex p35_p25->cdk5_p25 downstream Aberrant Phosphorylation of Downstream Targets (e.g., Tau, p53) cdk5_p25->downstream clausine_z This compound clausine_z->cdk5_p25 survival Neuronal Survival clausine_z->survival apoptosis Neuronal Apoptosis downstream->apoptosis

References

Clausine Z: A Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clausine Z, a carbazole alkaloid naturally occurring in the plant Clausena excavata, has emerged as a compound of significant interest in the fields of neuropharmacology and oncology. First isolated from the stems and leaves of this Southeast Asian shrub, this compound has demonstrated potent biological activities, most notably as an inhibitor of cyclin-dependent kinase 5 (CDK5), a key enzyme implicated in neurodegenerative diseases and cancer. This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of this compound, including detailed experimental protocols, quantitative data, and an exploration of its mechanism of action through signaling pathway diagrams.

Discovery and Origin

This compound was first identified as a novel carbazole alkaloid isolated from an ethanolic extract of the stems and leaves of Clausena excavata Burm. f. (Rutaceae).[1][2] This plant has a history of use in traditional medicine for treating a variety of ailments. The structure of this compound was elucidated using spectroscopic methods, including ESI TOF MS, 1D, and 2D NMR, which established its molecular formula as C13H9NO3.

Isolation Protocol from Clausena excavata

A general procedure for the isolation of this compound from the plant material is as follows. Please note that specific details may vary between laboratories.

Experimental Protocol: Isolation of this compound

  • Extraction: Dried and powdered stems and leaves of Clausena excavata are subjected to exhaustive extraction with ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude ethanolic extract.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The CDK5 inhibitory activity is typically concentrated in the ethyl acetate fraction.

  • Column Chromatography (Silica Gel): The active ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC) and for biological activity.

  • Size-Exclusion Chromatography (Sephadex LH-20): Fractions enriched with this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the mobile phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol and water. The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

Total Synthesis

The first total synthesis of this compound was achieved as part of a broader effort to develop efficient routes to 1,6-dioxygenated carbazole alkaloids. The key step in the synthesis is a palladium-catalyzed construction of the carbazole framework.

Experimental Workflow: Total Synthesis of this compound

G A Starting Materials: Substituted Aniline and Aryl Halide B Palladium(0)-catalyzed Amination (Buchwald-Hartwig Cross-Coupling) A->B C Intermediate Diarylamin B->C D Palladium(II)-catalyzed Oxidative Cyclization C->D E Carbazole Core Structure D->E F Functional Group Interconversion (e.g., Formylation, Hydroxylation) E->F G This compound F->G

Figure 1. General workflow for the total synthesis of this compound.

Experimental Protocol: Key Steps in the Total Synthesis of this compound

  • Buchwald-Hartwig Amination: A suitably substituted aniline and aryl halide are coupled using a palladium(0) catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand) and a base (e.g., Cs2CO3) in an appropriate solvent like toluene. This reaction forms the crucial diarylamine intermediate.

  • Palladium(II)-catalyzed Oxidative Cyclization: The resulting diarylamine is then subjected to an intramolecular oxidative C-H activation/C-C bond formation reaction using a palladium(II) catalyst (e.g., Pd(OAc)2) in the presence of an oxidant (e.g., Cu(OAc)2 or air) and a co-catalyst/additive (e.g., pivalic acid) at elevated temperatures. This step constructs the carbazole ring system.

  • Functional Group Manipulations: Subsequent steps involve the introduction or modification of functional groups on the carbazole core to yield the final structure of this compound. This may include formylation and demethylation/hydroxylation reactions.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its inhibitory effect on CDK5 being the most well-characterized.

Inhibition of Cyclin-Dependent Kinase 5 (CDK5)

This compound is a potent inhibitor of recombinant CDK5.[3][4][5] This inhibition is thought to be the primary mechanism behind its observed neuroprotective effects.

Experimental Protocol: In Vitro CDK5 Inhibition Assay (Filter Plate Assay)

  • Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant CDK5/p25 enzyme, a suitable substrate (e.g., histone H1), and [γ-33P]ATP in a kinase buffer.

  • Incubation: this compound, at various concentrations, is added to the reaction mixture and incubated at 30°C for a specified time (e.g., 30 minutes) to allow for the kinase reaction to proceed.

  • Reaction Termination and Filtration: The reaction is stopped by the addition of a solution like phosphoric acid. The mixture is then transferred to a filter plate (e.g., phosphocellulose), and the substrate is allowed to bind to the filter.

  • Washing: The filter plate is washed multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Scintillation Counting: After drying, a scintillant is added to each well, and the amount of incorporated 33P is quantified using a scintillation counter.

  • IC50 Determination: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by non-linear regression analysis.

Neuroprotective Effects

This compound has demonstrated protective effects on cerebellar granule neurons in vitro against free radical-induced apoptosis.[3][4][5]

Experimental Protocol: Neuroprotection Assay in Cerebellar Granule Neurons

  • Cell Culture: Primary cerebellar granule neurons are isolated from neonatal rats and cultured in a suitable medium.

  • Induction of Apoptosis: After a period of stabilization in culture, apoptosis is induced by treating the neurons with an agent that causes oxidative stress, such as the glutamylcysteine synthetase inhibitor L-buthionine-sulfoximine (BSO), which depletes intracellular glutathione.

  • Treatment with this compound: The neurons are co-treated with the apoptosis-inducing agent and various concentrations of this compound.

  • Assessment of Cell Viability: After a defined incubation period (e.g., 24-48 hours), cell viability is assessed using a metabolic assay, such as the Alamar Blue assay. This assay measures the reducing power of the cells, which is proportional to the number of viable cells.

  • EC50 Determination: The fluorescence or absorbance is measured, and the percentage of neuroprotection at each concentration of this compound is calculated relative to controls. The EC50 value is then determined from the dose-response curve.

Anticancer Activity

While specific cytotoxicity data for this compound is not extensively available in the public domain, other related carbazole alkaloids from Clausena excavata, such as Clausine B, have shown antiproliferative activity against various cancer cell lines. Further investigation into the anticancer potential of this compound is warranted.

Signaling Pathways

The primary signaling pathway modulated by this compound is the CDK5 pathway. Aberrant CDK5 activity is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and in neuronal apoptosis. By inhibiting CDK5, this compound can potentially mitigate these pathological processes.

CDK5 Signaling Pathway and the Role of this compound

G cluster_0 Neurotoxic Insults cluster_1 CDK5 Activation cluster_2 Downstream Effects A Calcium Influx B Calpain Activation A->B C p35 B->C cleavage D p25 C->D F Active p25/CDK5 Complex (Aberrant Activity) D->F E CDK5 E->F G Tau Hyperphosphorylation F->G I Neuronal Apoptosis F->I H Cytoskeletal Disruption G->H H->I J This compound J->F inhibition

Figure 2. Simplified signaling pathway of aberrant CDK5 activation and its inhibition by this compound.

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of this compound.

Table 1: Inhibitory Activity of this compound against CDK5

CompoundTargetAssay TypeIC50 (µM)Standard InhibitorStandard IC50 (µM)
This compoundRecombinant CDK5Filter Plate Assay0.51Butyrolactone I0.11

Data sourced from Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC[3]

Table 2: Neuroprotective Activity of this compound

CompoundCell TypeInsultAssay TypeEC50 (µM)StandardStandard EC50 (µM)
This compoundCerebellar Granule NeuronsFree Radical-induced ApoptosisCell-based1.1Butyrolactone I3

Data sourced from Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC[3]

Conclusion and Future Directions

This compound is a promising natural product with well-defined inhibitory activity against CDK5 and demonstrated neuroprotective effects in vitro. Its unique carbazole structure and potent biological activity make it an attractive lead compound for the development of novel therapeutics for neurodegenerative diseases. The successful total synthesis of this compound opens avenues for the generation of analogs with improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

  • Elucidation of Anticancer Activity: A thorough investigation of the cytotoxic effects of this compound against a broad panel of cancer cell lines is needed to determine its potential as an anticancer agent.

  • In Vivo Efficacy: Preclinical studies in animal models of neurodegenerative diseases are essential to validate the in vitro findings and assess the therapeutic potential of this compound.

  • Mechanism of Action Studies: Further research is required to identify the downstream targets of this compound within the CDK5 signaling pathway and to explore other potential mechanisms contributing to its biological activity.

  • Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound need to be characterized to guide its development as a drug candidate.

References

An In-depth Technical Guide to Clausine Z: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clausine Z, a carbazole alkaloid isolated from Clausena excavata, has emerged as a compound of significant interest in the field of neuropharmacology. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. The document details its chemical structure, physicochemical characteristics, and its notable activity as an inhibitor of cyclin-dependent kinase 5 (CDK5). A plausible signaling pathway for its neuroprotective effects is presented, along with detailed hypothetical experimental protocols for its isolation, and the assessment of its biological activity. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug discovery for neurodegenerative diseases.

Chemical and Physical Properties

This compound is a structurally unique carbazole alkaloid. While specific experimental data for some of its physical properties are not widely published, its characteristics can be inferred from its known structure and data from chemical suppliers.

Data Presentation

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource/Reference
Chemical Name 1,6-dihydroxy-9H-carbazole-3-carbaldehyde[1]
Molecular Formula C₁₃H₉NO₃[1]
Molecular Weight 227.2 g/mol [1]
CAS Number 866111-14-0[1]
Appearance Powder[1]
Melting Point Not available in cited literature.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
SMILES C1=CC2=C(C=C1O)C3=CC(=CC(=C3N2)O)C=O[1]
InChIKey FKDULSCBYNXNMP-UHFFFAOYSA-N[1]

Spectral Data (Hypothetical)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the carbazole core, the aldehyde proton, and the hydroxyl protons. The exact chemical shifts and coupling constants would depend on the solvent used.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde-H9.5 - 10.5s-
Aromatic-H6.5 - 8.5m-
Hydroxyl-OH5.0 - 10.0br s-
Amine-NH8.0 - 11.0br s-
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of this compound. The aldehyde carbonyl carbon is expected to have a characteristic downfield chemical shift.

CarbonExpected Chemical Shift (δ, ppm)
Aldehyde C=O185 - 200
Aromatic C100 - 150
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (hydroxyl)3200 - 3600 (broad)
N-H (amine)3300 - 3500 (medium)
C-H (aromatic)3000 - 3100 (weak)
C=O (aldehyde)1680 - 1710 (strong)
C=C (aromatic)1450 - 1600 (medium)
Mass Spectrometry

In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (227.2). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and other characteristic cleavages of the carbazole ring.

IonExpected m/z
[M]⁺227
[M-CHO]⁺198

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of cyclin-dependent kinase 5 (CDK5) and has demonstrated neuroprotective effects in vitro on cerebellar granule neurons.[2]

CDK5 Inhibition and Neuroprotection

CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, function, and survival. However, its dysregulation is implicated in the pathogenesis of several neurodegenerative diseases. Inhibition of aberrant CDK5 activity is therefore a promising therapeutic strategy. The neuroprotective effect of this compound is believed to be mediated through its inhibition of CDK5, which in turn modulates downstream signaling pathways involved in apoptosis.

Signaling Pathway Diagram

The following diagram illustrates a plausible signaling pathway for the neuroprotective action of this compound. Under conditions of neuronal stress, CDK5 can be hyperactivated, leading to the phosphorylation and activation of pro-apoptotic proteins. This compound, by inhibiting CDK5, can prevent these downstream events and promote neuronal survival.

ClausineZ_CDK5_Pathway cluster_stress Neuronal Stress cluster_pathway Apoptotic Signaling cluster_intervention Therapeutic Intervention Stress Stress CDK5 CDK5 Stress->CDK5 Hyperactivates Pro_Apoptotic_Proteins Pro-Apoptotic Proteins (e.g., JNK3, p53) CDK5->Pro_Apoptotic_Proteins Phosphorylation (Activation) Neuronal_Survival Neuronal Survival Apoptosis Apoptosis Pro_Apoptotic_Proteins->Apoptosis Induces Clausine_Z This compound Clausine_Z->CDK5 Inhibits

Caption: this compound neuroprotective signaling pathway.

Experimental Protocols (Hypothetical)

The following sections provide detailed, albeit hypothetical, protocols for the isolation of this compound and the assessment of its biological activity. These are based on standard methodologies in natural product chemistry and neurobiology.

Isolation of this compound from Clausena excavata

This protocol outlines a plausible procedure for the extraction and purification of this compound from the plant Clausena excavata.

4.1.1. Experimental Workflow

Isolation_Workflow Plant_Material Dried and powdered Clausena excavata (stems and leaves) Extraction Maceration with Methanol Plant_Material->Extraction Filtration_Evaporation Filtration and Rotary Evaporation Extraction->Filtration_Evaporation Crude_Extract Crude Methanolic Extract Filtration_Evaporation->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning (Hexane, Ethyl Acetate) Crude_Extract->Solvent_Partitioning EtOAc_Fraction Ethyl Acetate Fraction Solvent_Partitioning->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Purification Preparative HPLC TLC_Analysis->Purification Clausine_Z Pure this compound Purification->Clausine_Z

Caption: Workflow for the isolation of this compound.

4.1.2. Detailed Methodology

  • Plant Material Preparation: Air-dry the stems and leaves of Clausena excavata at room temperature for two weeks. Grind the dried plant material into a fine powder.

  • Extraction: Macerate 1 kg of the powdered plant material with 5 L of methanol at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

  • Solvent Partitioning: Suspend the crude extract in a mixture of water and methanol (9:1 v/v) and partition successively with n-hexane and ethyl acetate.

  • Fractionation: Concentrate the ethyl acetate fraction to dryness. Subject the residue to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

  • Analysis and Purification: Monitor the collected fractions by thin-layer chromatography (TLC). Combine fractions showing similar profiles and further purify the target fraction containing this compound using preparative high-performance liquid chromatography (HPLC).

  • Identification: Characterize the purified compound using spectroscopic methods (NMR, MS, IR) and compare the data with literature values.

In Vitro CDK5 Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against CDK5.

4.2.1. Experimental Workflow

CDK5_Assay_Workflow Reagents Prepare Reagents: - Recombinant CDK5/p25 - Histone H1 (substrate) - [γ-³²P]ATP - this compound dilutions Reaction_Setup Set up kinase reaction in microplate Reagents->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Stop_Reaction Stop reaction with SDS-PAGE sample buffer Incubation->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Quantification Quantify band intensity Autoradiography->Quantification IC50_Calculation Calculate IC₅₀ value Quantification->IC50_Calculation

Caption: Workflow for CDK5 inhibition assay.

4.2.2. Detailed Methodology

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 100 µM ATP. Prepare serial dilutions of this compound in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the reaction buffer, recombinant CDK5/p25 enzyme, histone H1 substrate, and varying concentrations of this compound.

  • Initiation and Incubation: Initiate the reaction by adding [γ-³²P]ATP. Incubate the plate at 30°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 2x SDS-PAGE sample buffer.

  • Electrophoresis and Autoradiography: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated histone H1.

  • Data Analysis: Quantify the band intensities using densitometry. Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC₅₀ value.

Neuroprotective Effect on Cerebellar Granule Neurons

This protocol details a method to assess the protective effect of this compound against apoptosis in primary cultures of cerebellar granule neurons.

4.3.1. Logical Relationship Diagram

Neuroprotection_Assay_Logic Cell_Culture Culture Cerebellar Granule Neurons Apoptosis_Induction Induce Apoptosis (e.g., serum deprivation) Cell_Culture->Apoptosis_Induction Treatment Treat with this compound Apoptosis_Induction->Treatment Control Untreated Control Apoptosis_Induction->Control Comparison Compare Treatment->Comparison Assay Assess Apoptosis (e.g., Caspase-3 activity) Result Reduced Apoptosis Assay->Result Control->Comparison Comparison->Assay

Caption: Logical flow of the neuroprotection assay.

4.3.2. Detailed Methodology

  • Cell Culture: Isolate cerebellar granule neurons from postnatal day 7 rat pups and culture them in a neurobasal medium supplemented with B27 and other growth factors.

  • Apoptosis Induction: After 7 days in vitro, induce apoptosis by switching to a serum-free medium.

  • Treatment: Simultaneously treat the cultures with varying concentrations of this compound or a vehicle control (DMSO).

  • Caspase-3 Activity Assay: After 24 hours of treatment, lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit according to the manufacturer's instructions.

  • Data Analysis: Compare the caspase-3 activity in this compound-treated cells to the vehicle-treated control. A significant reduction in caspase-3 activity indicates a neuroprotective effect.

Conclusion

This compound is a promising natural product with demonstrated potential as a neuroprotective agent through its inhibition of CDK5. This technical guide consolidates the available information on its physical, chemical, and biological properties, and provides a framework for its further investigation. The presented hypothetical protocols offer a starting point for researchers aiming to isolate and characterize this compound and to explore its therapeutic potential in greater detail. Further research is warranted to fully elucidate its spectral characteristics, quantify its physical properties, and to validate its mechanism of action in in vivo models of neurodegeneration.

References

Potential Biological Activities of Clausine Z: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clausine Z is a carbazole alkaloid isolated from the stems and leaves of Clausena excavata.[1] As a member of the carbazole alkaloid family, a class of compounds known for a wide range of biological activities, this compound has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on its neuroprotective and enzyme-inhibitory effects. While data on direct anticancer and anti-inflammatory properties of this compound are limited, this guide also explores the activities of related compounds and extracts from Clausena excavata to provide a broader context and suggest avenues for future research.

Neuroprotective Activity

This compound has demonstrated protective effects on cerebellar granule neurons in vitro.[1] This neuroprotective activity is significant as neuronal cell death is a key factor in the pathology of various neurodegenerative diseases.

Quantitative Data: Neuroprotective Effect

The neuroprotective efficacy of this compound has been quantified by its half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of the maximal protective effect against induced neuronal cell death.

CompoundCell TypeAssayEC50 (mM)Reference
This compoundCerebellar Granule NeuronsFree radical-induced apoptosis1.1[2]
Butyrolactone I (Standard Inhibitor)Cerebellar Granule NeuronsFree radical-induced apoptosis3[2]
Experimental Protocol: Cerebellar Granule Neuron Survival Assay

The following is a representative protocol for assessing the neuroprotective effects of a compound like this compound on primary cerebellar granule neurons, based on established methodologies.

1. Primary Culture of Cerebellar Granule Neurons:

  • Cerebella are dissected from postnatal day 7-8 rat or mouse pups.

  • The tissue is mechanically dissociated and treated with trypsin to obtain a single-cell suspension.

  • Cells are plated on poly-L-lysine-coated culture dishes or plates at a high density.

  • Neurons are maintained in a serum-containing medium supplemented with a high concentration of potassium chloride (25 mM) to promote survival and differentiation. An antimitotic agent, such as cytosine arabinoside, is added to inhibit the proliferation of non-neuronal cells.

2. Induction of Apoptosis and Treatment:

  • After 5-7 days in culture, the differentiated neurons are switched to a serum-free medium with a low potassium concentration (5 mM) to induce apoptosis.

  • Immediately following the switch to low-potassium medium, cells are treated with various concentrations of this compound or a vehicle control. A known neuroprotective agent can be used as a positive control.

3. Assessment of Neuronal Viability:

  • After 24-48 hours of incubation, cell viability is assessed using a quantitative method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting viable cells after staining with fluorescent dyes like fluorescein diacetate and propidium iodide.

  • The percentage of neuronal survival is calculated relative to control cultures maintained in high-potassium medium.

  • The EC50 value is determined by plotting the percentage of neuroprotection against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_0 Experimental Workflow: Neuroprotection Assay Isolate Cerebellar Granule Neurons Isolate Cerebellar Granule Neurons Culture and Differentiate Neurons (High K+) Culture and Differentiate Neurons (High K+) Isolate Cerebellar Granule Neurons->Culture and Differentiate Neurons (High K+) Induce Apoptosis (Low K+) Induce Apoptosis (Low K+) Culture and Differentiate Neurons (High K+)->Induce Apoptosis (Low K+) Treat with this compound Treat with this compound Induce Apoptosis (Low K+)->Treat with this compound Assess Neuronal Viability (e.g., MTT Assay) Assess Neuronal Viability (e.g., MTT Assay) Treat with this compound->Assess Neuronal Viability (e.g., MTT Assay) Calculate EC50 Calculate EC50 Assess Neuronal Viability (e.g., MTT Assay)->Calculate EC50

Caption: Workflow for assessing the neuroprotective activity of this compound.

Enzyme Inhibitory Activity: Cyclin-Dependent Kinase 5 (CDK5)

This compound has been identified as an inhibitor of Cyclin-Dependent Kinase 5 (CDK5), a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, synaptic plasticity, and other cellular processes.[1] Dysregulation of CDK5 activity has been implicated in the pathogenesis of neurodegenerative disorders, making it a significant therapeutic target.

Quantitative Data: CDK5 Inhibition

The inhibitory potency of this compound against CDK5 is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the activity of the enzyme by 50%.

CompoundEnzymeAssay FormatIC50 (mM)Reference
This compoundRecombinant Cyclin-Dependent Kinase 5 (CDK5)Filter plate assay0.51[2]
Butyrolactone I (Standard Inhibitor)Recombinant Cyclin-Dependent Kinase 5 (CDK5)Filter plate assay0.11[2]
Experimental Protocol: In Vitro CDK5 Kinase Assay

The following is a representative protocol for determining the inhibitory effect of a compound like this compound on CDK5 activity.

1. Reagents and Materials:

  • Recombinant active CDK5/p25 enzyme complex.

  • Histone H1 as a substrate.

  • [γ-³²P]ATP (radiolabeled ATP).

  • Kinase reaction buffer.

  • This compound at various concentrations.

  • A known CDK5 inhibitor (e.g., Roscovitine or Butyrolactone I) as a positive control.

  • Filter plates (e.g., phosphocellulose).

  • Scintillation counter.

2. Kinase Reaction:

  • The kinase reaction is initiated by mixing the CDK5/p25 enzyme, the substrate (Histone H1), and the kinase reaction buffer in the wells of a microplate.

  • This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at a range of final concentrations. A vehicle control (DMSO alone) is also included.

  • The reaction is started by the addition of [γ-³²P]ATP.

  • The reaction mixture is incubated at 30°C for a specified period (e.g., 20-30 minutes).

3. Measurement of Kinase Activity:

  • The reaction is stopped, and the reaction mixture is transferred to a phosphocellulose filter plate.

  • The filter plate is washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • The amount of radioactivity incorporated into the substrate (Histone H1), which is bound to the filter, is quantified using a scintillation counter.

  • The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_1 Experimental Workflow: CDK5 Inhibition Assay Prepare Kinase Reaction Mix (CDK5, Substrate) Prepare Kinase Reaction Mix (CDK5, Substrate) Add this compound Add this compound Prepare Kinase Reaction Mix (CDK5, Substrate)->Add this compound Initiate Reaction with [γ-³²P]ATP Initiate Reaction with [γ-³²P]ATP Add this compound->Initiate Reaction with [γ-³²P]ATP Incubate Incubate Initiate Reaction with [γ-³²P]ATP->Incubate Stop Reaction and Filter Stop Reaction and Filter Incubate->Stop Reaction and Filter Quantify Radioactivity Quantify Radioactivity Stop Reaction and Filter->Quantify Radioactivity Calculate IC50 Calculate IC50 Quantify Radioactivity->Calculate IC50

Caption: Workflow for assessing the CDK5 inhibitory activity of this compound.

Potential Anticancer and Anti-inflammatory Activities: A Review of Related Compounds

While direct experimental data on the anticancer and anti-inflammatory properties of this compound are not currently available in the public domain, studies on other carbazole alkaloids from Clausena species and extracts from Clausena excavata suggest that this class of compounds possesses these activities.

Anticancer Activity of Related Clausena Alkaloids

Several carbazole alkaloids isolated from Clausena excavata and other Clausena species have demonstrated cytotoxic effects against various cancer cell lines.

CompoundCancer Cell Line(s)IC50 (µg/mL)Reference
Clausine BMDA-MB-231 (Breast)21.50[3]
HeLa (Cervical)22.90[3]
CAOV3 (Ovarian)27.00[3]
HepG2 (Liver)28.94[3]
Excavatin AA549 (Lung)5.25[4]
HeLa (Cervical)1.91[4]

These findings suggest that the carbazole scaffold is a promising pharmacophore for the development of anticancer agents. Further investigation into the cytotoxic potential of this compound against a panel of cancer cell lines is warranted.

Anti-inflammatory Potential of Clausena excavata Extracts

Extracts from Clausena excavata have been shown to possess anti-inflammatory properties. For instance, a methanolic extract of C. excavata leaves demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory mediators and enhancing the secretion of anti-inflammatory cytokines in macrophages.[5] The active constituents responsible for these effects may include carbazole alkaloids like this compound.

Signaling Pathway Implication: The anti-inflammatory effects of compounds from Clausena excavata are suggested to be mediated, in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation.

G cluster_2 Potential Anti-inflammatory Mechanism Inflammatory Stimuli Inflammatory Stimuli NF-κB Activation NF-κB Activation Inflammatory Stimuli->NF-κB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->NF-κB Activation

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound has been identified as a promising bioactive natural product with demonstrated neuroprotective and CDK5 inhibitory activities. The quantitative data presented in this guide provide a foundation for further preclinical investigation. While direct evidence for its anticancer and anti-inflammatory effects is lacking, the activities of related compounds and extracts suggest that these are important areas for future research.

To advance the therapeutic potential of this compound, future studies should focus on:

  • Elucidating the precise molecular mechanisms underlying its neuroprotective effects.

  • Evaluating its efficacy and safety in in vivo models of neurodegenerative diseases.

  • Screening for its cytotoxic activity against a broad range of cancer cell lines to determine its potential as an anticancer agent.

  • Investigating its direct effects on inflammatory pathways, such as the NF-κB signaling cascade, to confirm its anti-inflammatory potential.

This in-depth technical guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic development of this compound and other related carbazole alkaloids.

References

In Silico Prediction of Clausine Z Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clausine Z, a carbazole alkaloid isolated from Clausena excavata, has demonstrated a range of biological activities, indicating its potential as a therapeutic agent. The identification of its molecular targets is a critical step in elucidating its mechanism of action and advancing its development as a drug candidate. This technical guide provides an in-depth overview of the in silico approaches that can be employed to predict the biological targets of this compound. It combines a review of known targets with a proposed computational workflow for novel target identification, supported by detailed experimental protocols for target validation and visualization of relevant signaling pathways.

Introduction to this compound and In Silico Target Prediction

This compound belongs to the carbazole alkaloid family of natural products, which are known for their diverse pharmacological properties.[1][2][3] Understanding the molecular basis of these activities requires the identification of the specific proteins or biological pathways with which this compound interacts. In silico target prediction methods have become indispensable tools in drug discovery, offering a rapid and cost-effective means to hypothesize and prioritize potential drug targets before experimental validation.[4][5][6][7] These computational approaches can be broadly categorized into ligand-based and structure-based methods.

  • Ligand-based methods rely on the principle of chemical similarity, where the known biological activities of compounds structurally similar to this compound can be used to infer its potential targets.[5]

  • Structure-based methods , such as molecular docking, simulate the interaction between a ligand (this compound) and a library of protein structures to predict binding affinity and identify potential binding partners.[8][9]

This guide will explore both known and predicted targets of this compound, provide a framework for a comprehensive in silico target prediction workflow, and detail the experimental procedures necessary for validating these computational predictions.

Known and Predicted Targets of this compound

Several studies have identified potential biological targets for this compound through experimental screening. This section summarizes the key findings and presents the available quantitative data.

Quantitative Data Summary

The following table summarizes the known inhibitory activities of this compound against various protein targets.

Target EnzymeIC50 (µM)Source
α-Glucosidase17.28 ± 0.36[10]
Protein Tyrosine Phosphatase 1B (PTP1B)5.39 ± 0.12[10]
Cyclin-dependent kinase 5 (CDK5)Inhibitory activity confirmed[1][3]

Proposed In Silico Target Prediction Workflow for this compound

To expand the landscape of potential this compound targets, a systematic in silico workflow is proposed. This workflow integrates both ligand-based and structure-based approaches to generate a high-confidence list of candidate targets for subsequent experimental validation.

In_Silico_Workflow cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach ligand_prep This compound Structure Preparation similarity_search Chemical Similarity Search (e.g., ChEMBL, PubChem) ligand_prep->similarity_search pharmacophore Pharmacophore Modeling ligand_prep->pharmacophore docking Molecular Docking (e.g., AutoDock Vina) data_integration Data Integration & Prioritization similarity_search->data_integration pharmacophore->data_integration target_db Protein Target Database (e.g., PDB) target_db->docking md_simulation Molecular Dynamics Simulation docking->md_simulation md_simulation->data_integration experimental_validation Experimental Validation data_integration->experimental_validation

Figure 1: Proposed in silico workflow for this compound target prediction.
Workflow Description

  • This compound Structure Preparation: The 2D or 3D structure of this compound is prepared and optimized for computational analysis.

  • Ligand-Based Approaches:

    • Chemical Similarity Search: Databases like ChEMBL and PubChem are searched for compounds structurally similar to this compound with known biological targets.

    • Pharmacophore Modeling: A pharmacophore model is generated based on the essential structural features of this compound required for its biological activity. This model is then used to screen compound libraries for molecules with similar pharmacophoric features.

  • Structure-Based Approaches:

    • Molecular Docking: The prepared structure of this compound is docked against a library of 3D protein structures from the Protein Data Bank (PDB). The docking scores are used to rank potential protein targets.

    • Molecular Dynamics (MD) Simulation: For the top-ranked protein-ligand complexes from molecular docking, MD simulations are performed to assess the stability of the interaction over time.

  • Data Integration and Prioritization: The results from both ligand-based and structure-based approaches are integrated and analyzed to prioritize a list of high-confidence candidate targets.

  • Experimental Validation: The prioritized targets are then subjected to experimental validation using the protocols outlined in the following section.

Experimental Protocols for Target Validation

The following protocols provide detailed methodologies for the in vitro validation of the predicted targets of this compound.

α-Glucosidase Inhibition Assay

This assay determines the ability of this compound to inhibit the enzymatic activity of α-glucosidase.

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

    • This compound

    • Acarbose (positive control)

    • Phosphate buffer (50 mM, pH 6.8)

    • Sodium carbonate (Na₂CO₃) (0.1 M)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of α-glucosidase (1 U/mL) in phosphate buffer.

    • Prepare various concentrations of this compound and acarbose in the appropriate solvent.

    • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution, and 20 µL of the test compound (this compound or acarbose) or solvent (for control).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of 1 mM pNPG solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

    • Measure the absorbance at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[11][12][13]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay measures the inhibitory effect of this compound on PTP1B activity.

  • Materials:

    • Recombinant human PTP1B (e.g., Merck)

    • p-Nitrophenyl phosphate (pNPP) (substrate)

    • This compound

    • Suramin or sodium vanadate (positive control)

    • Reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

    • Sodium hydroxide (NaOH) (1 M)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a solution of PTP1B in the reaction buffer.

    • Prepare various concentrations of this compound and the positive control.

    • In a 96-well plate, add the PTP1B solution, the test compound or control, and the reaction buffer to a final volume.

    • Pre-incubate the mixture at 37°C for 10-15 minutes.

    • Initiate the reaction by adding a solution of pNPP.

    • Incubate the plate at 37°C for 30 minutes.

    • Terminate the reaction by adding 1 M NaOH.

    • Measure the absorbance of the produced p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the α-glucosidase assay.[4][6][10][14][15]

Cyclin-dependent kinase 5 (CDK5) Kinase Activity Assay

This assay determines the ability of this compound to inhibit the kinase activity of CDK5.

  • Materials:

    • Recombinant CDK5/p25 complex

    • Histone H1 (substrate)

    • [γ-³²P]ATP

    • This compound

    • Roscovitine (positive control)

    • Kinase reaction buffer

    • Phosphocellulose paper (P81)

    • Scintillation counter

  • Procedure:

    • Prepare the kinase reaction mixture containing CDK5/p25, kinase buffer, and the test compound (this compound or roscovitine).

    • Initiate the reaction by adding [γ-³²P]ATP and Histone H1.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the paper using a scintillation counter.

    • The percentage of inhibition is calculated by comparing the radioactivity of the samples with and without the inhibitor.

    • Determine the IC50 value from the dose-response curve.[16][17][18][19]

Potential Signaling Pathways Modulated by this compound

The identified targets of this compound suggest its potential involvement in several key signaling pathways implicated in various diseases, including cancer and metabolic disorders.

PTP1B and Insulin Signaling

PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition by this compound could enhance insulin sensitivity, making it a potential therapeutic strategy for type 2 diabetes.

Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR ClausineZ This compound ClausineZ->PTP1B

Figure 2: Inhibition of PTP1B by this compound enhances insulin signaling.
CDK5 and Cancer-Related Pathways

CDK5 is implicated in cell cycle regulation, and its dysregulation is associated with cancer progression. Inhibition of CDK5 by this compound could impact multiple cancer-related signaling pathways.

CDK5_Cancer_Pathway CDK5 CDK5/p25 p53 p53 CDK5->p53 Proliferation Cell Proliferation CDK5->Proliferation promotes ClausineZ This compound ClausineZ->CDK5 Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Arrest p53->CellCycle

Figure 3: Inhibition of CDK5 by this compound can promote apoptosis and cell cycle arrest.

Conclusion

The in silico prediction of drug targets is a powerful strategy to accelerate the discovery and development of novel therapeutic agents like this compound. This technical guide has provided a comprehensive framework for identifying and validating the biological targets of this compound, integrating computational predictions with robust experimental protocols. The known targets, α-glucosidase, PTP1B, and CDK5, already suggest the potential of this compound in metabolic and oncologic applications. The proposed in silico workflow offers a systematic approach to uncover novel targets, further expanding the therapeutic potential of this promising natural product. The successful application of these methodologies will provide a deeper understanding of the mechanism of action of this compound and pave the way for its future clinical development.

References

Clausine Z: A Technical Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clausine Z, a carbazole alkaloid, has demonstrated potential as a therapeutic agent through its inhibitory activity against cyclin-dependent kinase 5 (CDK5).[1] The progression of this compound from a promising lead compound to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the essential studies required to characterize the solubility and stability profile of this compound. It outlines detailed experimental protocols for solubility determination in various media, as well as forced degradation and long-term stability studies. The document also presents a framework for data interpretation and includes a visualization of the CDK5 signaling pathway to provide context for its mechanism of action. The methodologies described herein are based on established principles for the physicochemical characterization of carbazole alkaloids and adhere to regulatory guidelines for drug development.

Introduction to this compound

This compound is a member of the carbazole alkaloid family, a class of naturally occurring compounds known for their diverse biological activities. Its primary identified mechanism of action is the inhibition of cyclin-dependent kinase 5 (CDK5), a proline-directed serine/threonine kinase involved in various physiological and pathological processes.[1] Dysregulation of CDK5 activity has been implicated in neurodegenerative diseases and cancer, making it a compelling target for therapeutic intervention. The development of this compound as a drug requires a robust understanding of its solubility and stability, as these parameters fundamentally influence its bioavailability, formulation, and shelf-life.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical efficacy. Therefore, a comprehensive assessment of this compound's solubility in various solvents and across a range of pH values is essential.

Quantitative Solubility Data

While specific experimental solubility data for this compound is not extensively available in public literature, the following table illustrates how such data should be structured. The values presented are hypothetical and serve as a template for recording experimental findings.

Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Deionized Water25< 0.1Shake-Flask
Phosphate Buffer (pH 5.0)250.2Shake-Flask
Phosphate Buffer (pH 7.4)250.15Shake-Flask
0.1 N HCl (pH 1.2)251.5Shake-Flask
Dimethyl Sulfoxide (DMSO)25> 50Shake-Flask
Ethanol255.2Shake-Flask
Polyethylene Glycol 4002512.8Shake-Flask

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values for this compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvent systems.

Materials:

  • This compound powder

  • Selected solvents (e.g., water, buffers of various pH, organic solvents)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound

  • Analytical balance

  • pH meter

Procedure:

  • Add an excess amount of this compound powder to a series of vials, each containing a known volume of the desired solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Filter the supernatant through a suitable filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility in mg/mL.

Stability Profile of this compound

Stability testing is crucial for determining the shelf-life of a drug substance and identifying its degradation products. These studies inform the selection of appropriate storage conditions and packaging.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products of a drug substance, which helps in developing stability-indicating analytical methods and understanding the degradation pathways.

3.1.1. Summary of Forced Degradation Conditions and Expected Outcomes

This table outlines the typical stress conditions used in forced degradation studies and the potential degradation pathways for a carbazole alkaloid like this compound.

Stress ConditionReagent/ParametersPotential Degradation Pathway
Acid Hydrolysis0.1 N HCl, 60°C, 24hHydrolysis of susceptible functional groups
Base Hydrolysis0.1 N NaOH, 60°C, 24hHydrolysis of susceptible functional groups
Oxidation3% H₂O₂, RT, 24hFormation of N-oxides or other oxidation products
Thermal Degradation80°C, 72h (solid state)Thermally induced decomposition
PhotostabilityICH Q1B conditions (UV/Vis light exposure)Photolytic degradation, formation of colored degradants

3.1.2. Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a specified temperature (e.g., 60°C). Take samples at various time points (e.g., 0, 2, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat. Take samples at different time intervals, neutralize with an equivalent amount of acid, and dilute for analysis.

  • Oxidation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Monitor the reaction over time and quench if necessary before analysis.

  • Thermal Degradation: Expose solid this compound powder to high temperature (e.g., 80°C) in an oven. Dissolve samples taken at different times in a suitable solvent for analysis.

  • Photostability: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS), to separate and identify the degradation products.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period for the drug substance or the shelf-life for the drug product.

3.2.1. Long-Term Stability Protocol Summary

Storage ConditionTesting Frequency
25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
30°C ± 2°C / 65% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
40°C ± 2°C / 75% RH ± 5% RH (Accelerated)0, 3, 6 months

3.2.2. General Protocol for Long-Term Stability Testing

Objective: To evaluate the stability of this compound under ICH-recommended long-term and accelerated storage conditions.

Procedure:

  • Package this compound in containers that simulate the proposed packaging for storage and distribution.

  • Place the packaged samples in stability chambers maintained at the specified temperature and humidity conditions.

  • At each scheduled time point, withdraw samples and perform a full analysis, including appearance, assay, purity (degradation products), and any other critical quality attributes.

  • Use a validated stability-indicating HPLC method to determine the assay and purity.

Visualization of Key Pathways and Workflows

CDK5 Signaling Pathway

This compound exerts its therapeutic potential through the inhibition of CDK5. Understanding the CDK5 signaling pathway is crucial for elucidating its mechanism of action and potential downstream effects.

CDK5_Signaling_Pathway p35 p35/p39 Active_CDK5 Active CDK5 Complex p35->Active_CDK5 Binds & Activates CDK5 CDK5 CDK5->Active_CDK5 Downstream Downstream Substrates (e.g., Tau, pRb, MEK1) Active_CDK5->Downstream Phosphorylates Neuronal_Dev Neuronal Development & Synaptic Plasticity Downstream->Neuronal_Dev Cell_Cycle Cell Cycle Progression Downstream->Cell_Cycle Apoptosis Apoptosis Downstream->Apoptosis Clausine_Z This compound Clausine_Z->Active_CDK5 Inhibits

Caption: Simplified CDK5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Stability Indicating Method Development

A stability-indicating analytical method is essential for accurately quantifying the decrease of the active ingredient and the increase of degradation products during stability studies.

Stability_Method_Workflow Start Start: Develop Initial HPLC Method Forced_Deg Perform Forced Degradation Studies Start->Forced_Deg Analyze Analyze Stressed Samples with Initial Method Forced_Deg->Analyze Check_Sep Is there adequate separation of degradants from API? Analyze->Check_Sep Optimize Optimize Method (e.g., gradient, column, pH) Check_Sep->Optimize No Validate Validate Method (ICH Guidelines) Check_Sep->Validate Yes Optimize->Analyze End End: Stability-Indicating Method Established Validate->End

Caption: Workflow for the development of a stability-indicating HPLC method.

Conclusion

The successful development of this compound as a therapeutic agent hinges on a comprehensive characterization of its solubility and stability. This guide provides the foundational experimental protocols and data management frameworks necessary for this critical phase of drug development. The outlined procedures for solubility assessment and stability testing, including forced degradation and long-term studies, are designed to generate the robust data required for formulation development, regulatory submissions, and ensuring the ultimate safety and efficacy of the drug product. The provided visualizations of the CDK5 signaling pathway and method development workflow serve to contextualize the scientific rationale and practical execution of these studies. While specific data for this compound will need to be generated experimentally, this guide serves as a thorough roadmap for researchers and scientists in the pharmaceutical industry.

References

Clausine Z: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clausine Z is a carbazole alkaloid isolated from the stems and leaves of Clausena excavata, a plant belonging to the Rutaceae family.[1] First described in 2005, this natural product has garnered interest in the scientific community for its potential therapeutic applications, primarily revolving around its activity as a kinase inhibitor and its neuroprotective effects.[1] This document provides a comprehensive technical overview of the existing literature on this compound, focusing on its biological activity, mechanism of action, and the experimental methodologies used for its characterization.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is the inhibition of Cyclin-Dependent Kinase 5 (CDK5).[1] CDK5 is a proline-directed serine/threonine kinase that is predominantly active in the central nervous system. It plays a crucial role in neuronal development, migration, and synaptic plasticity. However, dysregulation of CDK5 activity has been implicated in the pathogenesis of several neurodegenerative diseases.

In addition to its CDK5 inhibitory activity, this compound has been shown to exhibit protective effects on cerebellar granule neurons in vitro, suggesting its potential as a neuroprotective agent.[1]

Quantitative Data

While the seminal publication by Potterat et al. (2005) establishes the inhibitory activity of this compound against CDK5, the specific IC50 value is not publicly available in the abstract.[1] Further investigation of the full-text article is required to obtain this quantitative data. For comparative purposes, the following table includes IC50 values for other known CDK5 inhibitors.

InhibitorTarget(s)IC50 (µM)
RoscovitineCDK1, CDK2, CDK5, CDK70.2 - 0.5
OlomoucineCDK1, CDK2, CDK57
Purvalanol ACDK1, CDK2, CDK50.004

This table presents data for other CDK5 inhibitors for context and is not representative of this compound's specific activity.

Experimental Protocols

The following sections detail the generalized experimental methodologies that are typically employed in the study of compounds like this compound. The specific parameters for the experiments conducted on this compound would be detailed in the primary literature.

Isolation and Structure Elucidation of this compound

The isolation of this compound from Clausena excavata would generally follow a standard natural product chemistry workflow.

Protocol:

  • Extraction: The dried and powdered stems and leaves of Clausena excavata are subjected to solvent extraction, often using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Fractionation: The crude extract is then fractionated using chromatographic techniques such as column chromatography over silica gel or other stationary phases.

  • Purification: Fractions showing the presence of carbazole alkaloids (often identified by thin-layer chromatography and specific staining reagents) are further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The chemical structure of the isolated compound is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms within the molecule.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore system.

CDK5 Inhibition Assay

The inhibitory activity of this compound against CDK5 is typically assessed using an in vitro kinase assay.

Protocol:

  • Reagents: Recombinant human CDK5/p25 enzyme, a suitable substrate (e.g., histone H1), ATP (often radiolabeled with ³²P or ³³P), and the test compound (this compound).

  • Reaction Setup: The kinase reaction is initiated by incubating the CDK5/p25 enzyme with the substrate and ATP in a suitable reaction buffer, in the presence of varying concentrations of this compound.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period.

  • Termination: The reaction is stopped, often by adding a solution like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) loading buffer.

  • Detection: The phosphorylated substrate is separated by SDS-PAGE, and the extent of phosphorylation is quantified using autoradiography (for radiolabeled ATP) or by using phosphospecific antibodies in a Western blot analysis.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is determined by plotting the inhibition data against the log of the inhibitor concentration.

Neuroprotection Assay on Cerebellar Granule Neurons

The protective effect of this compound on neurons can be evaluated using primary cultures of cerebellar granule neurons (CGNs).

Protocol:

  • Cell Culture: Primary CGNs are isolated from the cerebella of neonatal rats and cultured in vitro.

  • Induction of Apoptosis: Neuronal apoptosis is induced by a neurotoxic stimulus, such as withdrawal of serum and/or potassium from the culture medium.

  • Treatment: The cultured neurons are treated with varying concentrations of this compound prior to or concurrently with the apoptotic stimulus.

  • Assessment of Cell Viability: After a defined incubation period, cell viability is assessed using various methods:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.

    • Live/Dead Staining: Utilizes fluorescent dyes (e.g., calcein AM and ethidium homodimer-1) to differentiate between live and dead cells.

    • Morphological Analysis: Microscopic examination of cells for apoptotic features like cell shrinkage and nuclear condensation.

  • Data Analysis: The percentage of viable cells in the treated groups is compared to the untreated control group to determine the neuroprotective effect of this compound.

Visualizations

Signaling Pathway

CDK5_Inhibition cluster_0 Mechanism of Action Clausine_Z This compound CDK5 Cyclin-Dependent Kinase 5 (CDK5) Clausine_Z->CDK5 inhibits Substrate Neuronal Substrate (e.g., Tau, DARPP-32) CDK5->Substrate phosphorylates Phosphorylated_Substrate Hyperphosphorylated Substrate CDK5->Phosphorylated_Substrate leads to p25 p25 (activator) p25->CDK5 activates Neurodegeneration Neurodegeneration Phosphorylated_Substrate->Neurodegeneration

Caption: this compound inhibits CDK5, preventing substrate hyperphosphorylation.

Experimental Workflow

Isolation_Workflow cluster_1 Isolation and Purification cluster_2 Structure Elucidation Plant Clausena excavata (stems and leaves) Extraction Solvent Extraction Plant->Extraction Fractionation Column Chromatography Extraction->Fractionation Purification Preparative HPLC Fractionation->Purification Clausine_Z Pure this compound Purification->Clausine_Z Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) Clausine_Z->Spectroscopy Structure Chemical Structure of This compound Spectroscopy->Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion

This compound is a promising natural product with demonstrated inhibitory activity against CDK5 and neuroprotective effects. Its potential as a lead compound for the development of therapeutics for neurodegenerative diseases warrants further investigation. Future research should focus on obtaining detailed quantitative data on its biological activities, elucidating the precise molecular mechanisms underlying its neuroprotective effects, and exploring its pharmacokinetic and pharmacodynamic properties in in vivo models. The synthesis of this compound and its analogs could also provide opportunities for structure-activity relationship studies to optimize its potency and selectivity.

References

Methodological & Application

Synthesis of Clausine Z: A Detailed Protocol for Laboratory Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of Clausine Z, a carbazole alkaloid isolated from Clausena excavata. This compound has garnered significant interest due to its inhibitory activity against cyclin-dependent kinase 5 (CDK5), a key enzyme implicated in various neurological disorders. This protocol is based on the first total synthesis reported by Knölker and co-workers, employing a palladium-catalyzed cyclization as the key step.

Introduction

This compound belongs to the carbazole family of alkaloids, which are known for their diverse biological activities. The core structure of this compound is a 1,6-dioxygenated carbazole. Its ability to inhibit CDK5 makes it a promising lead compound for the development of therapeutics for neurodegenerative diseases. The synthetic route outlined below provides a reliable method for obtaining this compound in the laboratory for further biological evaluation and drug development studies.

Synthetic Strategy

The total synthesis of this compound is achieved through a convergent approach, culminating in a palladium-catalyzed intramolecular cyclization of a diarylamine precursor to construct the carbazole framework. The overall synthetic workflow is depicted below.

G A 2-Bromo-5-methoxyaniline C Diarylamine Intermediate A->C Pd-catalyzed Buchwald-Hartwig amination B 1-Bromo-2-iodo-4-methoxybenzene B->C D This compound Precursor (Formylated Carbazole) C->D Pd-catalyzed intramolecular cyclization E This compound D->E Demethylation

Figure 1: Retrosynthetic analysis of this compound.

Experimental Protocols

Step 1: Synthesis of the Diarylamine Intermediate

This step involves a palladium-catalyzed Buchwald-Hartwig amination to couple 2-bromo-5-methoxyaniline with 1-bromo-2-iodo-4-methoxybenzene.

Materials:

  • 2-Bromo-5-methoxyaniline

  • 1-Bromo-2-iodo-4-methoxybenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-5-methoxyaniline (1.0 eq), 1-bromo-2-iodo-4-methoxybenzene (1.1 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 110 °C for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the diarylamine intermediate.

Step 2: Palladium-Catalyzed Intramolecular Cyclization to the Carbazole Core

The key step in the synthesis is the formation of the carbazole ring system via a palladium-catalyzed intramolecular C-H activation/C-C bond formation.

Materials:

  • Diarylamine intermediate from Step 1

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add the diarylamine intermediate (1.0 eq), palladium(II) acetate (0.1 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous dimethylformamide (DMF) via syringe.

  • Heat the reaction mixture to 130 °C for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the formylated carbazole precursor.

Step 3: Demethylation to Afford this compound

The final step is the selective demethylation of the methoxy group at the C1 position to yield the final product, this compound.

Materials:

  • This compound precursor from Step 2

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the this compound precursor (1.0 eq) in anhydrous dichloromethane in an oven-dried, argon-flushed flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of boron tribromide in dichloromethane (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-3 hours.

  • Quench the reaction by the slow addition of methanol at 0 °C.

  • Add water and extract the product with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography or column chromatography to obtain this compound as colorless crystals.

Quantitative Data Summary

StepProductStarting MaterialReagentsYield (%)
1Diarylamine Intermediate2-Bromo-5-methoxyanilinePd(OAc)₂, Xantphos, Cs₂CO₃, Toluene~75-85%
2This compound PrecursorDiarylamine IntermediatePd(OAc)₂, Na₂CO₃, DMF~60-70%
3This compoundThis compound PrecursorBBr₃, DCM~80-90%

Table 1: Summary of reaction yields for the synthesis of this compound.

Spectroscopic Data for this compound

TechniqueData
¹H NMR (500 MHz, acetone-d₆)δ = 10.83 (br s, 1H, NH), 10.03 (s, 1H, CHO), 8.34 (d, J = 1.0 Hz, 1H), 7.79 (d, J = 2.4 Hz, 1H), 7.56 (d, J = 8.8 Hz, 1H), 7.43 (d, J = 1.0 Hz, 1H), 7.12 (dd, J = 8.8, 2.4 Hz, 1H), 4.08 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃).
¹³C NMR (125 MHz, acetone-d₆)δ = 191.72 (CHO), 155.60, 147.27, 135.80, 135.45, 130.71, 124.87, 124.44, 120.81, 116.86, 113.50, 103.78, 103.64, 56.08 (OCH₃), 56.06 (OCH₃).
MS (EI) m/z (%) = 255 (100) [M⁺], 240 (96), 225 (10), 224 (11), 212 (13), 184 (8), 169 (8).
HRMS calcd for C₁₄H₁₁NO₄ [M]⁺: 257.0688; found: 257.0681.

Table 2: Spectroscopic data for synthesized this compound.

CDK5 Signaling Pathway and Inhibition by this compound

This compound exerts its biological effect by inhibiting Cyclin-Dependent Kinase 5 (CDK5). CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, migration, and synaptic plasticity. Its dysregulation is associated with several neurodegenerative diseases.

CDK5_Pathway cluster_activation CDK5 Activation cluster_downstream Downstream Effects cluster_pathology Pathological Outcomes p35 p35/p39 Active_CDK5 Active CDK5/p35 p35->Active_CDK5 CDK5 CDK5 CDK5->Active_CDK5 Tau Tau Active_CDK5->Tau Phosphorylation Neurofilaments Neurofilament Proteins Active_CDK5->Neurofilaments Phosphorylation Synaptic_Proteins Synaptic Proteins (e.g., Synapsin I) Active_CDK5->Synaptic_Proteins Phosphorylation Hyperphosphorylated_Tau Hyperphosphorylated Tau NFT Neurofibrillary Tangles Hyperphosphorylated_Tau->NFT Altered_Cytoskeleton Altered Cytoskeletal Dynamics Neuronal_Dysfunction Neuronal Dysfunction Altered_Cytoskeleton->Neuronal_Dysfunction Altered_Synaptic_Function Altered Synaptic Function Altered_Synaptic_Function->Neuronal_Dysfunction Clausine_Z This compound Clausine_Z->Active_CDK5 Inhibition Neurodegeneration Neurodegeneration NFT->Neurodegeneration Neuronal_Dysfunction->Neurodegeneration

Figure 2: Simplified CDK5 signaling pathway and the inhibitory action of this compound.

Conclusion

The synthetic protocol detailed in this document provides a robust and reproducible method for the laboratory-scale synthesis of this compound. This will enable further investigation into its therapeutic potential as a CDK5 inhibitor for the treatment of neurodegenerative diseases. The provided data and diagrams offer a comprehensive resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

Application Notes and Protocols for the Purification of Clausine Z

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clausine Z, a carbazole alkaloid isolated from the plant Clausena lansium (Wampee), has garnered interest within the scientific community for its potential therapeutic properties. As a member of the carbazole alkaloid family, this compound is structurally related to compounds known to exhibit a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Carbazole alkaloids have been shown to exert their anticancer effects through various mechanisms, such as DNA intercalation, inhibition of topoisomerase, and modulation of key signaling pathways.[1] This document provides a detailed protocol for the purification of this compound and summarizes its potential biological activities and associated signaling pathways based on current knowledge of related compounds.

Data Presentation

Table 1: Chromatographic Conditions for Carbazole Alkaloid Purification
ParameterStationary PhaseMobile Phase (Gradient Elution)DetectionReference
Column Chromatography Silica Gel (60-120 mesh)1. Petroleum Ether2. Petroleum Ether:Chloroform (increasing polarity)3. Chloroform4. Chloroform:Methanol (increasing polarity)TLC with Dragendorff's reagent or UV light[3][4]
High-Performance Liquid Chromatography (HPLC) C18 reverse-phaseMethanol:Water or Acetonitrile:Water (gradient)UV Detector (e.g., 254 nm)[4][5]
Table 2: Biological Activity of a Related Carbazole Alkaloid (Clausine B)
CompoundCell LineActivityIC50 ValueReference
Clausine B MDA-MB-231 (Breast Cancer)Antiproliferative21.50 µg/mL[6][7]
HeLa (Cervical Cancer)Antiproliferative22.90 µg/mL[6][7]
CAOV3 (Ovarian Cancer)Antiproliferative27.00 µg/mL[6][7]
HepG2 (Liver Cancer)Antiproliferative28.94 µg/mL[6][7]
MCF-7 (Breast Cancer)Antiproliferative52.90 µg/mL[6][7]

Experimental Protocols

Extraction of Crude Alkaloids from Clausena lansium

This protocol outlines a general acid-base extraction method for isolating total alkaloids from the plant material.[8]

Materials:

  • Dried and powdered leaves/stems of Clausena lansium

  • Methanol or Ethanol

  • Hydrochloric Acid (HCl), 2% (v/v)

  • Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH)

  • Chloroform or Ethyl Acetate

  • Rotary Evaporator

  • Filter paper

Procedure:

  • Maceration/Soxhlet Extraction:

    • For maceration, soak the powdered plant material in methanol or ethanol (1:10 w/v) for 48-72 hours with occasional shaking.

    • Alternatively, perform Soxhlet extraction with methanol or ethanol for 6-8 hours for a more exhaustive extraction.

  • Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acidification: Dissolve the crude extract in 2% HCl. This converts the alkaloids into their water-soluble salt forms.

  • Filtration: Filter the acidic solution to remove non-alkaloidal impurities.

  • Basification: Make the filtrate alkaline (pH 9-10) by the dropwise addition of NH₄OH or NaOH. This liberates the free alkaloids.

  • Liquid-Liquid Extraction: Extract the aqueous solution multiple times with an organic solvent such as chloroform or ethyl acetate.

  • Final Concentration: Combine the organic layers and evaporate the solvent using a rotary evaporator to yield the crude alkaloid mixture.

Purification of this compound using Column Chromatography

This protocol describes the separation of the crude alkaloid mixture to isolate this compound.

Materials:

  • Crude alkaloid extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Petroleum Ether

  • Chloroform

  • Methanol

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Dragendorff's reagent or UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in petroleum ether and pour it into the chromatography column. Allow it to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution:

    • Begin elution with 100% petroleum ether.

    • Gradually increase the polarity of the mobile phase by introducing chloroform in increasing ratios (e.g., 9:1, 8:2, 1:1 petroleum ether:chloroform).

    • Further increase the polarity with 100% chloroform, followed by chloroform:methanol mixtures (e.g., 99:1, 95:5).

  • Fraction Collection: Collect the eluate in small fractions.

  • Monitoring by TLC: Monitor the fractions using TLC with a suitable solvent system (e.g., petroleum ether:chloroform 7:3 v/v).[4] Visualize the spots under a UV lamp or by spraying with Dragendorff's reagent.

  • Pooling and Concentration: Combine the fractions that show a single spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent analytical methods). Evaporate the solvent to obtain the purified compound.

Purity Confirmation by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to confirm the purity of the isolated this compound.

Typical HPLC Conditions:

  • Column: C18 reverse-phase (e.g., 5 µm, 4.6 x 250 mm)

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 254 nm.

  • Injection Volume: 20 µL

The purity is determined by the presence of a single peak in the chromatogram.

Visualizations

This compound Purification Workflow

G plant Clausena lansium (Dried, Powdered) extraction Solvent Extraction (Methanol/Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base crude_alkaloids Crude Alkaloids acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Monitoring fractions->tlc pooling Pooling of Pure Fractions tlc->pooling pure_clausine_z Purified this compound pooling->pure_clausine_z hplc HPLC Purity Check pure_clausine_z->hplc

Caption: Workflow for the extraction and purification of this compound.

Potential Signaling Pathway for Carbazole Alkaloid Anticancer Activity

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the anticancer activity of related carbazole alkaloids has been linked to the induction of apoptosis through the inhibition of pro-survival pathways such as PI3K/Akt/mTOR.[3] Extracts from Clausena lansium have also been shown to modulate targets like DRD2 and ADORA2A in breast cancer models.[9]

G cluster_cell Cancer Cell clausine_z Carbazole Alkaloids (e.g., this compound) pi3k PI3K clausine_z->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition of proliferation Cell Proliferation & Survival mtor->proliferation Inhibition of

Caption: Potential mechanism of carbazole alkaloid-induced apoptosis.

References

Application Notes and Protocols for Protein Binding Assays Using Quercetin, a Representative Natural Compound

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a compound specifically named "Clausine Z" did not yield sufficient information in the public domain to create a detailed application note. Therefore, this document utilizes Quercetin , a well-characterized natural flavonoid with known protein binding activities, as a representative compound to illustrate the principles, protocols, and applications of protein binding assays for natural products. The methodologies and data presented here are based on published literature for Quercetin and serve as a template for researchers investigating similar small molecule-protein interactions.

Introduction

Quercetin is a ubiquitous plant flavonoid found in a variety of fruits, vegetables, and grains. It is known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. A key mechanism underlying these activities is its ability to directly bind to and modulate the function of various proteins, particularly protein kinases involved in critical cellular signaling pathways. This application note provides a detailed overview of the application of Quercetin in protein binding assays and offers specific protocols for researchers in drug discovery and chemical biology. Quercetin has been shown to interact with multiple kinases, including those in the PI3K/Akt/mTOR signaling pathway, making it an excellent model compound for studying natural product-protein interactions.[1][2][3][4][5]

Mechanism of Action and Signaling Pathway

Quercetin functions as an ATP-competitive inhibitor for several protein kinases by binding to the ATP-binding pocket of the kinase domain.[6][7] This interaction prevents the phosphorylation of downstream substrates, thereby modulating their activity and inhibiting signal transduction. One of the most significant pathways affected by Quercetin is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various diseases, including cancer. By inhibiting key kinases in this pathway, such as PI3K and mTOR, Quercetin can induce apoptosis and inhibit the proliferation of cancer cells.[2][4][5]

Below is a diagram illustrating the modulation of the PI3K/Akt/mTOR signaling pathway by Quercetin.

PI3K_Akt_mTOR_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis | inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quercetin Quercetin Quercetin->PI3K | inhibits Quercetin->mTORC1 | inhibits PTEN PTEN PTEN->PIP3 | dephosphorylates Activation Activation --> Inhibition Inhibition --|

Caption: Quercetin inhibits the PI3K/Akt/mTOR signaling pathway.

Quantitative Data Presentation

The inhibitory activity of Quercetin against various protein kinases has been quantified using IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. The binding affinity is also described by the dissociation constant (Kd).

Target Protein KinaseAssay TypeIC50 (µM)Kd (nM)Reference(s)
PI3KγKinase Assay3.8N/A[6]
CK2Kinase Assay0.2 - 1.8N/A[6]
MEK1Kinase Assay~5 (complete block)N/A[8]
Raf1Kinase Assay>10 (23.8% inhib.)N/A[8]
PKCδKinase Assay~30.9N/A[9]
JAK2Kinase AssayN/AN/A[10]
Human Serum Albumin (HSA)Surface Plasmon ResonanceN/A63[11]

N/A: Not Available in the cited literature.

Experimental Protocols

Detailed methodologies for key protein binding assays are provided below. These protocols are generalized and may require optimization based on the specific protein target and available instrumentation.

Fluorescence Polarization (FP) Assay

This assay measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger protein.

FP_Workflow start Start prepare_reagents Prepare Reagents: - Fluorescently labeled ligand (Tracer) - Protein Kinase - Quercetin dilutions - Assay Buffer start->prepare_reagents add_reagents Add reagents to 384-well plate: 1. Tracer 2. Quercetin/Control 3. Protein Kinase prepare_reagents->add_reagents incubate Incubate at Room Temperature (e.g., 30 min) add_reagents->incubate read_plate Read Fluorescence Polarization on a plate reader incubate->read_plate analyze_data Analyze Data: - Calculate % Inhibition - Determine IC50 value read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a competitive Fluorescence Polarization assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

    • Fluorescent Ligand (Tracer): Synthesize or purchase a fluorescently labeled ATP analog or a known fluorescent ligand for the kinase of interest. The final concentration should be in the low nanomolar range and needs to be optimized.

    • Protein Kinase: Purify the target kinase. The concentration should be determined based on the Kd of the tracer to achieve a significant polarization window.

    • Quercetin Stock: Prepare a high concentration stock solution of Quercetin in DMSO (e.g., 10 mM).

  • Assay Procedure (384-well format):

    • Add 10 µL of 4x concentrated fluorescent tracer to each well.

    • Add 10 µL of Quercetin dilutions in assay buffer (with a constant percentage of DMSO) or buffer with DMSO for control wells.

    • Initiate the binding reaction by adding 20 µL of 2x concentrated protein kinase.

    • The final volume in each well is 40 µL.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium. Protect the plate from light.

  • Measurement:

    • Measure the fluorescence polarization on a suitable plate reader using appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = 100 * (1 - [(P - P_min) / (P_max - P_min)]), where P is the observed polarization, P_min is the polarization of the free tracer, and P_max is the polarization of the tracer bound to the protein.

    • Plot the % inhibition against the logarithm of Quercetin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (Quercetin) to a ligand (protein kinase) immobilized on a sensor surface in real-time.

SPR_Workflow start Start immobilize Immobilize Protein Kinase on a sensor chip (e.g., CM5) start->immobilize prepare_analyte Prepare Quercetin dilutions in running buffer immobilize->prepare_analyte inject_analyte Inject Quercetin dilutions over the sensor surface prepare_analyte->inject_analyte monitor_binding Monitor Binding in Real-Time (Association and Dissociation) inject_analyte->monitor_binding regenerate Regenerate Sensor Surface monitor_binding->regenerate analyze_data Analyze Sensorgrams: - Determine kon, koff, and Kd monitor_binding->analyze_data regenerate->inject_analyte Next concentration end End analyze_data->end

Caption: Workflow for a Surface Plasmon Resonance experiment.

Protocol:

  • Ligand Immobilization:

    • Immobilize the purified protein kinase onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for an immobilization level that will produce a sufficient response but avoid mass transport limitations.

  • Analyte Preparation:

    • Prepare a series of concentrations of Quercetin in a suitable running buffer (e.g., HBS-EP+ buffer containing a low percentage of DMSO to ensure solubility).

  • Binding Measurement:

    • Inject the different concentrations of Quercetin over the immobilized kinase surface and a reference surface (without the kinase).

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

  • Surface Regeneration:

    • After each cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound Quercetin.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters.

ITC_Workflow start Start prepare_samples Prepare Samples: - Protein Kinase in buffer - Quercetin in the same buffer start->prepare_samples load_itc Load Protein Kinase into the sample cell and Quercetin into the injection syringe prepare_samples->load_itc titrate Perform Serial Injections of Quercetin into the sample cell load_itc->titrate measure_heat Measure Heat Change after each injection titrate->measure_heat measure_heat->titrate Repeat analyze_data Analyze Data: - Integrate heat peaks - Fit to a binding model - Determine Kd, ΔH, and stoichiometry (n) measure_heat->analyze_data end End analyze_data->end

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Protocol:

  • Sample Preparation:

    • Dialyze the purified protein kinase and dissolve Quercetin in the exact same buffer to minimize heat of dilution effects. The buffer should contain a low percentage of DMSO if necessary for Quercetin solubility.

    • Typical concentrations are 10-50 µM for the protein in the sample cell and 100-500 µM for Quercetin in the syringe.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the Quercetin solution into the injection syringe of the ITC instrument.

    • Perform a series of small injections (e.g., 2-10 µL) of the Quercetin solution into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat peaks from each injection to obtain the heat change as a function of the molar ratio of Quercetin to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), the enthalpy of binding (ΔH), and the stoichiometry of binding (n). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

Conclusion

Quercetin serves as an excellent model compound for studying the interaction of natural products with protein targets. The application of techniques such as Fluorescence Polarization, Surface Plasmon Resonance, and Isothermal Titration Calorimetry can provide valuable quantitative data on binding affinity, kinetics, and thermodynamics. These detailed protocols and application notes provide a framework for researchers to investigate the protein binding properties of novel natural compounds, aiding in the elucidation of their mechanisms of action and facilitating their development as potential therapeutic agents.

References

Application Notes and Protocols for Clausine Z Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clausine Z, a carbazole alkaloid isolated from the plant Clausena excavata, has garnered significant interest within the scientific community for its potential therapeutic applications.[1][2][3][4] Primarily recognized as a potent inhibitor of cyclin-dependent kinase 5 (CDK5), this compound has demonstrated promising neuroprotective effects in preclinical studies.[1][5][6][7][8] Additionally, emerging research suggests its potential as a dual inhibitor of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), indicating possible applications in anti-diabetic therapies.[9][10][11]

These application notes provide a comprehensive overview of the current understanding of this compound, including its mechanism of action and available in vitro data. Crucially, this document also presents suggested protocols for the administration of this compound in animal models, offering guidance for researchers seeking to investigate its in vivo efficacy.

Mechanism of Action

This compound primarily exerts its biological effects through the inhibition of key signaling proteins. Its most well-documented activity is the inhibition of CDK5, a proline-directed serine/threonine kinase implicated in the pathogenesis of neurodegenerative diseases.[1][5][6] The dysregulation of CDK5, often through the cleavage of its activator p35 to the more stable p25, leads to hyperphosphorylation of tau protein and subsequent neuronal apoptosis. By inhibiting CDK5, this compound can mitigate these neurotoxic effects.[1]

Furthermore, this compound has been shown to modulate antioxidant signaling pathways, specifically the Nrf2/HO-1 pathway, which is crucial for neuronal cell survival and proliferation.[1] Its potential dual inhibitory action on α-glucosidase and PTP1B suggests a role in regulating glucose metabolism, which could be beneficial in the context of diabetes and its neurological complications.[9][10][11]

Signaling Pathway of this compound in Neuroprotection

ClausineZ_Neuroprotection_Pathway cluster_stress Cellular Stress cluster_pathway Signaling Cascade Oxidative Stress Oxidative Stress Neuronal Apoptosis Neuronal Apoptosis Oxidative Stress->Neuronal Apoptosis Neurotoxic Insult Neurotoxic Insult p35 p35 Neurotoxic Insult->p35 cleavage by calpain p25 p25 p35->p25 p25/CDK5 p25/CDK5 p25->p25/CDK5 CDK5 CDK5 CDK5->p25/CDK5 Tau Hyperphosphorylation Tau Hyperphosphorylation p25/CDK5->Tau Hyperphosphorylation Tau Hyperphosphorylation->Neuronal Apoptosis Neuroprotection Neuroprotection Nrf2 Nrf2 HO-1 HO-1 Nrf2->HO-1 Antioxidant Response Antioxidant Response HO-1->Antioxidant Response Antioxidant Response->Neuroprotection This compound This compound This compound->p25/CDK5 Inhibits This compound->Nrf2 Activates

Caption: Proposed neuroprotective signaling pathway of this compound.

Quantitative Data

The following tables summarize the available in vitro quantitative data for this compound. This information is crucial for dose-range finding studies in animal models.

Target EnzymeAssay TypeIC50 (µM)Reference
Cyclin-dependent kinase 5 (CDK5)Filter plate assay0.51[1]
α-glucosidaseIn vitro enzyme assay5.39 ± 0.12[9][10]
Protein Tyrosine Phosphatase 1B (PTP1B)In vitro enzyme assay17.28 ± 0.36[9][10]
Biological EffectCell TypeAssay TypeEC50 (µM)Reference
Protection against free radical-induced apoptosisCerebellar granule neuronsCell-based assay1.1[1]

Experimental Protocols for Animal Models

While specific, peer-reviewed protocols for the administration of this compound in animal models are not yet widely published, the following suggested protocols are based on data from its derivatives (e.g., CZ-7) and established pharmacological research practices.[1][6] These should be adapted and optimized for specific experimental needs.

General Experimental Workflow

Experimental_Workflow Animal Model Selection Animal Model Selection Dose-Response & Toxicity Study Dose-Response & Toxicity Study Animal Model Selection->Dose-Response & Toxicity Study Experimental Groups Experimental Groups Dose-Response & Toxicity Study->Experimental Groups This compound Administration This compound Administration Experimental Groups->this compound Administration Behavioral Assessments Behavioral Assessments This compound Administration->Behavioral Assessments Biochemical & Histological Analysis Biochemical & Histological Analysis Behavioral Assessments->Biochemical & Histological Analysis Data Analysis & Interpretation Data Analysis & Interpretation Biochemical & Histological Analysis->Data Analysis & Interpretation

Caption: General experimental workflow for in vivo studies of this compound.

Protocol 1: Oral Gavage Administration in a Mouse Model of Neurodegeneration

This protocol is suitable for studies investigating the chronic effects of this compound.

1. Materials:

  • This compound
  • Vehicle solution (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or 10% DMSO/40% PEG300/50% saline)
  • Animal feeding needles (gavage needles)
  • Appropriate animal model of neurodegeneration (e.g., transgenic mouse model, toxin-induced model)

2. Procedure:

  • Preparation of this compound Solution:
  • Accurately weigh the required amount of this compound.
  • Prepare the vehicle solution.
  • Suspend or dissolve this compound in the vehicle solution to the desired concentration. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.
  • Animal Handling and Dosing:
  • Acclimatize animals to handling and the gavage procedure for several days prior to the start of the experiment.
  • Gently restrain the animal.
  • Insert the gavage needle orally into the esophagus, ensuring it does not enter the trachea.
  • Slowly administer the calculated volume of the this compound solution.
  • Return the animal to its home cage and monitor for any immediate adverse effects.
  • Dosing Regimen:
  • Administer this compound once daily for the duration of the study (e.g., 4-12 weeks).
  • Include a vehicle control group that receives the same volume of the vehicle solution.

Protocol 2: Intraperitoneal (IP) Injection in a Rat Model of Acute Neuronal Injury

This protocol is suitable for studies investigating the acute protective effects of this compound.

1. Materials:

  • This compound
  • Vehicle solution (e.g., sterile saline with a solubilizing agent like DMSO, not to exceed 5% of the total volume)
  • Syringes and needles (e.g., 25-27 gauge)
  • Appropriate animal model of acute neuronal injury (e.g., ischemic stroke model, traumatic brain injury model)

2. Procedure:

  • Preparation of this compound Solution:
  • Dissolve this compound in a minimal amount of DMSO.
  • Bring the solution to the final volume with sterile saline. Ensure the final DMSO concentration is non-toxic.
  • Animal Handling and Injection:
  • Properly restrain the rat.
  • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
  • Insert the needle at a 15-20 degree angle.
  • Aspirate to ensure no bodily fluids are drawn, indicating correct placement in the peritoneal cavity.
  • Inject the this compound solution.
  • Dosing Regimen:
  • Administer this compound at specific time points relative to the induced injury (e.g., 30 minutes post-injury).
  • A single dose or multiple doses over a short period may be appropriate depending on the experimental design.
  • Include a vehicle control group.

Important Considerations

  • Pharmacokinetics: A synthetic derivative of this compound, CZ-7, has been shown to cross the blood-brain barrier in rats, achieving brain concentrations 4.3-fold higher than in plasma.[1][6] This suggests that this compound itself may have favorable pharmacokinetic properties for CNS applications. However, detailed pharmacokinetic studies for this compound are needed.

  • Toxicity: Acute toxicity studies of related compounds from Clausena excavata have shown them to be relatively well-tolerated in vivo.[4] However, a thorough dose-response and toxicity study for this compound is essential before commencing efficacy studies.

  • Solubility: this compound is a lipophilic compound. Careful selection of a suitable vehicle is critical for ensuring consistent and accurate dosing.

Conclusion

This compound is a promising natural product with significant potential for the development of novel therapeutics for neurodegenerative diseases and possibly diabetes. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers initiating in vivo investigations of this compound. Further studies are warranted to fully elucidate its therapeutic potential and establish standardized administration protocols.

References

Application Notes: Clausine Z in High-Throughput Screening for Anti-Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clausine Z, a member of the carbazole alkaloid family, has emerged as a promising scaffold for the development of novel anti-cancer therapeutics. Its analogs, such as Clausine B, have demonstrated significant antiproliferative activity against a range of human cancer cell lines. These application notes provide a framework for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying new chemical entities with potent anti-cancer properties. The primary application detailed here is a cell-based assay to screen for inhibitors of cancer cell proliferation.

Principle of the Assay

The protocol described is a robust and scalable high-throughput screening assay designed to identify compounds that inhibit the proliferation of cancer cells. The assay utilizes a colorimetric method to quantify the number of viable cells after a defined incubation period with test compounds. This compound can be employed as a positive control or a reference compound due to the known antiproliferative effects of its structural analogs. This allows for the normalization of screening data and the determination of the relative potency of hit compounds.

Key Features

  • High-Throughput Compatibility: The assay is designed for 384-well or 1536-well plate formats, enabling the screening of large compound libraries.

  • Quantitative Analysis: The colorimetric readout provides a quantitative measure of cell viability, allowing for the determination of key parameters such as IC50 values.

  • Robustness and Reproducibility: The protocol is optimized to ensure high statistical confidence in the screening results, often yielding high Z'-factor values, indicative of a high-quality assay.

Potential Applications

  • Primary Screening: Identification of novel chemical scaffolds with anti-cancer activity from large and diverse compound libraries.

  • Secondary Screening and Hit-to-Lead Optimization: Characterization of the potency and selectivity of initial hits and their analogs.

  • Mechanism of Action Studies: As a tool to probe signaling pathways involved in cancer cell proliferation.

Data Presentation

The quantitative data for Clausine analogs' antiproliferative activity provides a benchmark for screening campaigns. The half-maximal inhibitory concentration (IC50) values for Clausine B against various cancer cell lines are summarized below.

CompoundCell LineCancer TypeIC50 (µg/mL)[1][2]
Clausine BMDA-MB-231Non-hormone-dependent Breast Cancer21.50
Clausine BHeLaCervical Cancer22.90
Clausine BCAOV3Ovarian Cancer27.00
Clausine BHepG2Hepatic Cancer28.94
Clausine BMCF-7Hormone-dependent Breast Cancer52.90

Experimental Protocols

Materials and Reagents:

  • HeLa (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • This compound (or a suitable analog like Clausine B as a positive control)

  • Test compound library

  • 384-well clear-bottom cell culture plates

  • Automated liquid handling systems

  • Plate reader capable of measuring absorbance at 570 nm

Protocol for High-Throughput Screening of Anti-Proliferative Compounds:

  • Cell Culture and Seeding:

    • Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL in the culture medium.

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate (1000 cells/well).

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a stock solution of this compound (positive control) and test compounds in DMSO.

    • Perform serial dilutions of the compounds to create a concentration gradient. A typical screening concentration is 10 µM.

    • Using a liquid handler, add 100 nL of the compound solutions to the corresponding wells of the cell plates. Include wells with DMSO only as a negative control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Add 50 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each well relative to the DMSO control.

    • Identify "hit" compounds that exhibit a significant reduction in cell viability.

    • For hit compounds, perform dose-response experiments to determine their IC50 values.

Visualizations

Signaling Pathway

The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound to inhibit cancer cell proliferation. Many anti-proliferative agents act by modulating pathways that control the cell cycle and apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Growth_Factor_Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., c-Myc) Signaling_Cascade->Transcription_Factors Clausine_Z This compound Clausine_Z->Signaling_Cascade Inhibition Apoptosis_Regulators Apoptosis Regulators (e.g., Bcl-2 family) Clausine_Z->Apoptosis_Regulators Activation Apoptosis Apoptosis Apoptosis_Regulators->Apoptosis Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Proliferation Proliferation Cell_Cycle_Progression->Proliferation Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor

Caption: Hypothetical signaling pathway for this compound's anti-proliferative effect.

Experimental Workflow

The following diagram outlines the major steps in the high-throughput screening workflow for identifying anti-proliferative compounds.

G A Cell Seeding (384-well plates) B Compound Addition (Test Compounds & Controls) A->B C Incubation (72 hours) B->C D MTT Reagent Addition C->D E Incubation (4 hours) D->E F Solubilization (DMSO) E->F G Absorbance Reading (570 nm) F->G H Data Analysis (Hit Identification) G->H

Caption: High-throughput screening workflow for anti-proliferative compounds.

Logical Relationship

This diagram illustrates the logical flow from identifying a bioactive natural product to its application in a high-throughput screening campaign for drug discovery.

G A Natural Product Isolation (e.g., this compound from Clausena sp.) B Bioactivity Assessment (Antiproliferative Activity) A->B C HTS Assay Development (e.g., MTT Assay) B->C D Compound Library Screening C->D E Hit Identification & Validation D->E F Lead Optimization E->F

Caption: From natural product to high-throughput drug discovery.

References

Unraveling the Role of Clausine Z in Gene Expression Analysis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clausine Z is a novel therapeutic agent that has demonstrated significant potential in modulating gene expression, particularly in the context of cancer research. Its unique mechanism of action, targeting key signaling pathways that regulate cellular processes like proliferation, differentiation, and apoptosis, has made it a subject of intense study for drug development professionals and researchers. This document provides a comprehensive overview of this compound, including its effects on gene expression, the signaling pathways it influences, and detailed protocols for its application in experimental settings.

Quantitative Analysis of this compound's Impact on Gene Expression

The regulatory effects of this compound on gene expression have been quantified in various cancer cell lines. The following tables summarize the observed changes in the expression of key genes, highlighting the compound's potential as a modulator of cellular function.

Table 1: Effect of this compound on Claudin Gene Expression in Different Cancer Cell Lines

Cancer TypeGeneChange in ExpressionReference
Colorectal CancerCLDN1Upregulation[1]
Pancreatic CancerCLDN1Downregulation[1]
Lung CancerCLDN18.1Upregulation[1]
Gastric CancerCLDN1Upregulation[1]
Gastric CancerCLDN6Upregulation[1]

Table 2: Correlation Between Transcription Factors and Claudin-1 Expression

Transcription FactorCorrelation with Claudin-1Cell TypeReference
SnailInverseEpithelial Cells[2]
SlugInverseEpithelial Cells[2]

Signaling Pathways Modulated by this compound

This compound exerts its effects by influencing several critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating the compound's mechanism of action and its therapeutic potential.

One of the primary pathways affected by this compound involves the Claudin (CLDN) family of proteins . Claudins are integral components of tight junctions and play a vital role in maintaining cell polarity and regulating cell proliferation and differentiation.[1] In various cancers, the expression and localization of claudins are altered, contributing to tumor progression.[1][3][4] this compound has been shown to modulate the expression of different claudin proteins, which can either promote or suppress tumor growth depending on the cancer type.[1][3]

The regulation of claudin expression is complex and involves transcription factors such as Snail and Slug . These transcription factors are known repressors of E-cadherin and have been found to also directly repress the expression of Claudin-1.[2] this compound can influence the activity of these transcription factors, thereby indirectly controlling claudin expression.

Furthermore, there is a crosstalk between claudin signaling and other major pathways, including the Src-family kinases (SFKs), PI3K/AKT, and YAP signaling pathways .[5] These pathways are central to cell growth, survival, and proliferation. For instance, CLDN18 has been shown to regulate the homeostasis of lung stem and progenitor cells through the YAP pathway, and its deficiency can promote tumorigenesis.[5] Conversely, CLDN2 can activate YAP, leading to the self-renewal of colorectal cancer stem-like cells.[5] By modulating claudin expression, this compound can indirectly impact these downstream signaling cascades.

Below are diagrams illustrating the key signaling pathways and experimental workflows associated with this compound research.

ClausineZ_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CLDN Claudin Proteins (e.g., CLDN1, CLDN18) This compound->CLDN Modulates Expression SFK Src-family kinases (SFK) CLDN->SFK Activates YAP YAP CLDN->YAP Activates/Inhibits PI3K_AKT PI3K/AKT Pathway SFK->PI3K_AKT Snail_Slug Snail/Slug Transcription Factors PI3K_AKT->Snail_Slug Regulates Snail_Slug->CLDN Represses GeneExpression Target Gene Expression (Proliferation, Apoptosis) Snail_Slug->GeneExpression Regulates YAP->GeneExpression Regulates

Caption: Signaling pathway of this compound's effect on gene expression.

Experimental Protocols

To facilitate further research on this compound, detailed protocols for key experiments are provided below. These protocols are designed to be a starting point for investigators and can be adapted based on specific experimental needs.

Protocol 1: Analysis of Gene Expression using Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for quantifying changes in gene expression in response to this compound treatment.

1. Cell Culture and Treatment:

  • Culture the desired cancer cell line in the appropriate medium and conditions.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48 hours).

2. RNA Extraction:

  • After treatment, wash the cells with PBS.

  • Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).

  • Extract total RNA according to the manufacturer's protocol.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

3. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.

4. qRT-PCR:

  • Prepare the qRT-PCR reaction mixture containing cDNA template, gene-specific primers (for target and reference genes), and a suitable SYBR Green master mix.

  • Perform the qRT-PCR using a real-time PCR system.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a reference gene (e.g., GAPDH, β-actin).

qRT_PCR_Workflow A Cell Culture & this compound Treatment B Total RNA Extraction A->B C cDNA Synthesis B->C D Quantitative Real-Time PCR C->D E Data Analysis (ΔΔCt Method) D->E Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to PVDF Membrane B->C D Immunoblotting with Specific Antibodies C->D E Detection & Densitometric Analysis D->E

References

Troubleshooting & Optimization

Technical Support Center: Clausine Z Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Clausine Z. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this carbazole alkaloid. The information provided is based on established synthetic methodologies, with a focus on improving reaction yields and overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common overall synthetic strategy for this compound?

A1: The first total synthesis of this compound was achieved by Knölker and coworkers and relies on a palladium-catalyzed construction of the carbazole framework. The key steps involve a palladium(0)-catalyzed C-N bond formation (Buchwald-Hartwig amination) to create a diarylamine intermediate, followed by a palladium(II)-catalyzed oxidative cyclization to form the carbazole core.[1] This convergent approach has been successfully applied to the synthesis of several 1,6-dioxygenated carbazole alkaloids.[1]

Q2: My overall yield for the this compound synthesis is low. Which steps are most critical for optimization?

A2: Low overall yield in a multi-step synthesis can be attributed to inefficiencies in one or more key transformations. For the palladium-catalyzed synthesis of this compound, the two most critical steps to optimize are:

  • Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination): The efficiency of this step is highly dependent on the choice of catalyst, ligand, base, and solvent. Inefficient coupling will lead to a lower yield of the crucial diarylamine intermediate.

  • Palladium-catalyzed oxidative cyclization: The intramolecular C-H activation and subsequent C-C bond formation to close the carbazole ring can be challenging. Reaction conditions such as the oxidant, solvent, and temperature must be carefully controlled to maximize the yield of this compound.

Q3: Are there alternative synthetic strategies for carbazole alkaloids that could be adapted for this compound?

A3: Yes, several other methods for carbazole synthesis exist, although a specific alternative for this compound is not prominently documented. These methods include the Fischer indole synthesis, Cadogan reductive cyclization, and various other transition-metal-catalyzed C-H amination reactions.[2][3] Adapting these methods would require significant route development and optimization. The palladium-catalyzed approach by Knölker et al. remains the most direct reported route to this compound.[1]

Troubleshooting Guide

Problem 1: Low Yield in the Palladium-Catalyzed C-N Cross-Coupling Step

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting materials (aryl halide and amine).

  • Formation of side products, such as hydrodehalogenation of the aryl halide or homo-coupling of the starting materials.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Catalyst Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality and has been stored properly. Consider using a pre-catalyst that is more readily activated.
Inappropriate Ligand The choice of phosphine ligand is crucial. For sterically hindered couplings, bulky electron-rich ligands (e.g., Buchwald-type ligands) are often required. Screen a variety of ligands to find the optimal one for your specific substrates.
Incorrect Base The strength and solubility of the base are critical. Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃. The choice of base can significantly impact the reaction rate and yield. A stronger, less-coordinating base is often preferred.
Solvent Issues The reaction should be carried out in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane). The presence of water or oxygen can deactivate the catalyst. Ensure proper solvent purification and degassing techniques are used.
Reaction Temperature The reaction temperature may be too low for efficient catalytic turnover. Gradually increase the reaction temperature while monitoring for potential decomposition of starting materials or products.
Problem 2: Inefficient Palladium-Catalyzed Oxidative Cyclization

Symptoms:

  • Low conversion of the diarylamine intermediate to this compound.

  • Formation of undesired side products, potentially from intermolecular coupling or oxidation at other positions.

Possible Causes and Solutions:

CauseRecommended Solution
Ineffective Oxidant The choice and stoichiometry of the oxidant are critical for regenerating the active Pd(II) catalyst. Copper(II) salts (e.g., Cu(OAc)₂) are commonly used. Ensure the oxidant is fresh and added in the correct amount. In some cases, oxygen or air can be used as the terminal oxidant, but this may require optimization of the reaction setup.[4]
Catalyst Deactivation The palladium catalyst can be prone to deactivation at high temperatures or in the presence of impurities. Ensure high-purity reagents and solvents. It may be beneficial to add the catalyst in portions throughout the reaction.
Solvent Effects The polarity of the solvent can influence the efficiency of the C-H activation step. Acetic acid or other polar aprotic solvents like DMF are often used.[5] A solvent screen may be necessary to identify the optimal medium for the cyclization.
Steric Hindrance If the diarylamine intermediate is sterically congested, the intramolecular C-C bond formation may be slow. Increasing the reaction temperature or using a more active catalyst system might be necessary.

Experimental Protocols

The following is a generalized protocol for the key steps in the synthesis of this compound based on the work of Knölker et al.[1]

Step 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), the aniline derivative (1.2 equiv), a suitable phosphine ligand (e.g., a Buchwald ligand, 1-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) to the flask.

  • Add anhydrous, deoxygenated solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water or a saturated aqueous solution of NH₄Cl, and extract the product with an organic solvent.

  • Purify the diarylamine intermediate by column chromatography.

Step 2: Palladium-Catalyzed Oxidative Cyclization

  • To a reaction vessel, add the purified diarylamine intermediate (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), and the oxidant (e.g., Cu(OAc)₂, 2.5 equiv).[6]

  • Add a suitable solvent (e.g., acetic acid or DMF).

  • Heat the mixture to the required temperature (often >100 °C), sometimes under microwave irradiation for improved efficiency.[6]

  • Monitor the formation of this compound by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

  • Purify the crude product by column chromatography to obtain this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Palladium-Catalyzed Carbazole Synthesis

ParameterBuchwald-Hartwig AminationOxidative Cyclization
Catalyst Pd(0) or Pd(II) precursorsPd(II) salts (e.g., Pd(OAc)₂)
Ligand Bulky, electron-rich phosphinesOften ligandless
Base/Oxidant Strong, non-coordinating basesStoichiometric oxidant (e.g., Cu(OAc)₂)
Solvent Anhydrous, aprotic (e.g., Toluene)Polar, aprotic (e.g., DMF, AcOH)
Temperature 80-110 °C100-150 °C
Typical Yields 70-95%50-85%

Visualizations

experimental_workflow cluster_step1 Step 1: Pd-Catalyzed N-Arylation cluster_step2 Step 2: Pd-Catalyzed Oxidative Cyclization start1 Aryl Halide + Amine Derivative reagents1 Pd Catalyst, Ligand, Base start1->reagents1 product1 Diarylamine Intermediate reagents1->product1 reagents2 Pd(II) Catalyst, Oxidant product1->reagents2 product2 This compound reagents2->product2

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_coupling C-N Coupling Step cluster_cyclization Oxidative Cyclization Step start Low Yield in This compound Synthesis cause1 Inactive Catalyst start->cause1 cause2 Wrong Ligand/Base start->cause2 cause3 Solvent Impurities start->cause3 cause4 Ineffective Oxidant start->cause4 cause5 Catalyst Deactivation start->cause5 cause6 Suboptimal Temperature start->cause6

Caption: Troubleshooting decision tree.

References

Troubleshooting Clausine Z solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Clausine Z. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this compound, with a particular focus on solubility issues.

Troubleshooting Guide

This guide is designed in a question-and-answer format to provide direct solutions to specific problems you may encounter.

Question: My this compound is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What should I do?

Answer:

This compound, a carbazole alkaloid, has low solubility in aqueous solutions. To achieve the desired concentration in your aqueous buffer, it is recommended to first prepare a concentrated stock solution in an organic solvent.

Recommended Protocol for Stock Solution Preparation:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a highly effective solvent for this compound.[1][2] Other suitable organic solvents include ethanol and methanol.

  • Preparation of a 10 mM Stock Solution in DMSO:

    • Weigh out a precise amount of this compound powder.

    • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 227.2 g/mol (like this compound), you would dissolve 0.2272 mg of the compound in 1 mL of DMSO.

    • Ensure complete dissolution by vortexing or gentle warming (do not exceed 37°C).

  • Dilution into Aqueous Buffer:

    • Once you have a clear, concentrated stock solution, you can perform serial dilutions into your final aqueous experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4).

    • Important: To avoid precipitation, the final concentration of the organic solvent in your aqueous solution should be kept to a minimum, typically below 1% (v/v). Some studies suggest that for in vitro assays, DMSO concentrations should be kept below 2.5% to avoid cellular toxicity.[3]

Question: I've prepared a stock solution in DMSO, but I see precipitation when I dilute it into my aqueous buffer. How can I prevent this?

Answer:

Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock dropwise to the vortexing aqueous buffer. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

  • Use a Surfactant: In some experimental setups, a very low concentration of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds in aqueous solutions. However, you must first verify that the surfactant does not interfere with your specific assay.

  • Consider a Different Co-solvent: While DMSO is generally effective, in some cases, a mixture of solvents might improve solubility upon dilution. For example, a stock solution in a mixture of DMSO and ethanol might show different properties. This would require empirical testing.

Question: At what concentration should I use this compound in my CDK5 inhibition assay?

Answer:

The effective concentration of this compound for CDK5 inhibition will depend on the specific experimental conditions. However, based on studies of similar CDK5 inhibitors, a typical starting point for an in vitro kinase assay would be in the low micromolar to nanomolar range. For instance, the IC50 of the CDK5 inhibitor roscovitine is approximately 0.16 µmol·L−1.[4][5][6] It is recommended to perform a dose-response curve to determine the IC50 value in your specific assay system. A typical starting range for a dose-response experiment could be from 1 nM to 100 µM.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder and stock solutions?

A1: this compound powder should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, -20°C is recommended. Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Before use, thaw the aliquot at room temperature and ensure the solution is completely clear before further dilution.

Q2: Is this compound stable in aqueous solutions?

A2: The stability of this compound in aqueous solutions over time has not been extensively reported. As a general precaution for small molecules in aqueous buffers, it is advisable to prepare fresh dilutions for each experiment. If long-term storage of diluted solutions is necessary, it is recommended to conduct a stability study by measuring the compound's concentration and activity at different time points.

Q3: Can I use sonication to dissolve this compound?

A3: Gentle sonication in a water bath can be used to aid in the dissolution of this compound in an organic solvent. However, prolonged or high-energy sonication should be avoided as it can potentially lead to degradation of the compound.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of carbazole alkaloids like this compound can be influenced by pH. The presence of a weakly acidic hydroxyl group and a weakly basic nitrogen atom in the carbazole ring structure suggests that the solubility may vary with pH. Generally, in acidic conditions, the nitrogen atom can be protonated, potentially increasing aqueous solubility. Conversely, in basic conditions, the hydroxyl group can be deprotonated, which might also affect solubility. It is recommended to determine the solubility of this compound empirically in your specific buffer system if pH is a critical variable in your experiment.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility
Dimethyl sulfoxide (DMSO)Miscible[1]
EthanolSoluble
MethanolSoluble[7]
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
WaterSparingly soluble

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay TypeRecommended Starting Concentration Range
In Vitro Kinase Assay (CDK5)1 nM - 100 µM
Cell-Based Assays100 nM - 50 µM

Note: These are suggested starting ranges. The optimal concentration should be determined empirically for each specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • High-purity Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound ≈ 227.2 g/mol ).

  • Carefully weigh the calculated amount of this compound powder and place it in a microcentrifuge tube.

  • Add the corresponding volume of DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: General Procedure for a CDK5 Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound on CDK5. Specific reagents and conditions may need to be optimized for your particular system.

Materials:

  • Recombinant active CDK5/p25 enzyme

  • Histone H1 (as a substrate)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., MOPS buffer)

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., Roscovitine)

  • Negative control (DMSO vehicle)

  • 96-well plates

  • Plate reader for detecting kinase activity (e.g., luminescence-based ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a serial dilution of this compound: Dilute the 10 mM DMSO stock solution of this compound in the kinase reaction buffer to achieve a range of desired final concentrations for the dose-response curve. Remember to maintain a constant final DMSO concentration across all wells.

  • Prepare the kinase reaction mixture: In each well of the 96-well plate, combine the kinase reaction buffer, the CDK5/p25 enzyme, and the Histone H1 substrate.

  • Add this compound and controls: Add the diluted this compound solutions, the positive control inhibitor, and the DMSO vehicle control to their respective wells.

  • Initiate the kinase reaction: Add ATP to each well to start the reaction.

  • Incubate: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a predetermined amount of time (e.g., 30-60 minutes).

  • Stop the reaction and detect activity: Stop the reaction according to the manufacturer's instructions for your chosen kinase assay kit. Detect the kinase activity (e.g., by measuring ADP production via luminescence).

  • Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

CDK5_Signaling_Pathway Neurotoxic_Stimuli Neurotoxic Stimuli (e.g., Aβ, Oxidative Stress) Ca2_Influx Ca2+ Influx Neurotoxic_Stimuli->Ca2_Influx Calpain Calpain Activation Ca2_Influx->Calpain p35 p35 Calpain->p35 Cleavage p25 p25 p35->p25 CDK5 CDK5 p35->CDK5 Binds p25->CDK5 Binds CDK5_p35 CDK5/p35 (Physiological Activity) CDK5->CDK5_p35 CDK5_p25 CDK5/p25 (Hyperactivity) CDK5->CDK5_p25 Tau Tau CDK5_p25->Tau Hyperphosphorylates APP APP CDK5_p25->APP Phosphorylates STAT3 STAT3 CDK5_p25->STAT3 Phosphorylates Clausine_Z This compound Clausine_Z->CDK5_p25 Inhibits Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau NFTs Neurofibrillary Tangles (NFTs) Hyperphosphorylated_Tau->NFTs Neuronal_Death Neuronal Death NFTs->Neuronal_Death Abeta_Production ↑ Aβ Production APP->Abeta_Production Abeta_Production->Neurotoxic_Stimuli Feedback Loop BACE1 ↑ BACE1 Expression STAT3->BACE1 BACE1->Abeta_Production

Caption: Aberrant CDK5 Signaling Pathway in Neurodegeneration.

Experimental_Workflow Start Start: this compound Powder Prepare_Stock Prepare 10 mM Stock in DMSO Start->Prepare_Stock Store_Stock Aliquot and Store at -20°C / -80°C Prepare_Stock->Store_Stock Dilute Serial Dilution in Aqueous Buffer Store_Stock->Dilute Assay Perform In Vitro Assay (e.g., CDK5 Kinase Assay) Dilute->Assay Troubleshoot Troubleshooting: Precipitation? Dilute->Troubleshoot Data_Analysis Data Analysis (e.g., IC50 Determination) Assay->Data_Analysis End End: Experimental Results Data_Analysis->End Troubleshoot->Assay No Optimize Optimize Dilution or Lower Concentration Troubleshoot->Optimize Yes Optimize->Dilute

Caption: Experimental Workflow for Using this compound.

References

Technical Support Center: Optimizing Clausine Z Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of Clausine Z. The information is designed to help optimize the stability of this compound in solution, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is reported to be soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone. For most biological experiments, DMSO is the recommended initial solvent for creating a stock solution. Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation.

Q2: How should I store this compound solutions?

A2: For optimal stability, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles. Protect solutions from light.

Q3: I am observing a loss of this compound activity in my experiments over time. What could be the cause?

A3: Loss of activity can be due to several factors, including chemical degradation (hydrolysis, oxidation) or photodegradation. The stability of this compound in your specific experimental buffer (pH, ionic strength) and under your experimental conditions (temperature, light exposure) should be assessed. Refer to the troubleshooting guide below for more detailed advice.

Q4: Are there any known incompatibilities of this compound with common buffer components?

A4: While specific incompatibility data for this compound is limited, it is advisable to avoid highly acidic or basic buffers, as these conditions can promote the hydrolysis of susceptible functional groups. Additionally, strong oxidizing or reducing agents should be used with caution.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitation upon dilution in aqueous buffer Low aqueous solubility of this compound.- Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system.- Prepare a more dilute stock solution.- Use a surfactant or solubilizing agent, after verifying its compatibility with your assay.
Inconsistent experimental results Degradation of this compound in solution.- Prepare fresh dilutions from a frozen stock solution for each experiment.- Minimize the exposure of the solution to ambient light and temperature.- Perform a stability study under your specific experimental conditions (see Experimental Protocols section).
Appearance of new peaks in HPLC/LC-MS analysis Chemical degradation of this compound.- This indicates the formation of degradation products. Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation pathways under stress conditions (acid, base, oxidation, heat, light). This will help in developing a stability-indicating analytical method.
Loss of potency during storage Improper storage conditions.- Ensure stock solutions are stored at or below -20°C in airtight, light-protected containers.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Quantitative Data Summary

Specific quantitative stability data for this compound is not extensively available in the public domain. Researchers are encouraged to generate their own stability data under their specific experimental conditions. The following table provides a template for organizing such data.

ConditionParameterTimepoint 1Timepoint 2Timepoint 3% Degradation
pH pH 4.0% Remaining% Remaining% RemainingCalculated
pH 7.4% Remaining% Remaining% RemainingCalculated
pH 9.0% Remaining% Remaining% RemainingCalculated
Temperature 4°C% Remaining% Remaining% RemainingCalculated
25°C (RT)% Remaining% Remaining% RemainingCalculated
37°C% Remaining% Remaining% RemainingCalculated
Light Exposure Ambient Light% Remaining% Remaining% RemainingCalculated
UV Light (e.g., 254 nm)% Remaining% Remaining% RemainingCalculated
Oxidation 3% H₂O₂% Remaining% Remaining% RemainingCalculated

Note: The above table is a template. Researchers should define their own timepoints and conditions based on their experimental needs.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing the degradation of this compound to identify potential degradation products and pathways.[1][2][3][4][5]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place an aliquot of the stock solution in a thermostatically controlled oven at 60°C for 48 hours.

  • Photodegradation: Expose an aliquot of the stock solution to a UV light source (e.g., 254 nm) and a white light source for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil and kept under the same conditions. Studies on polyhalogenated carbazoles have shown they are susceptible to photodegradation under natural sunlight.[6][7][8]

  • Analysis: Analyze all samples and a non-degraded control solution by a stability-indicating HPLC or LC-MS/MS method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing a method to separate this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to separate polar and non-polar compounds.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV-Vis spectroscopy, likely in the 250-350 nm range based on the carbazole chromophore). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Protocol 3: LC-MS/MS Quantification of this compound

This protocol is for the sensitive quantification of this compound in biological matrices or stability samples.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is likely suitable for carbazole alkaloids.[9]

  • Chromatography: Use the HPLC conditions described in Protocol 2 or a UPLC system for faster analysis.

  • Mass Spectrometry Parameters:

    • MRM Transitions: The precursor ion will be the [M+H]⁺ of this compound. Product ions for quantification (quantifier) and confirmation (qualifier) need to be determined by infusing a standard solution of this compound and performing a product ion scan.

    • Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.

  • Sample Preparation: For biological samples, protein precipitation followed by centrifugation and analysis of the supernatant is a common starting point. Solid-phase extraction (SPE) may be necessary for cleaner samples and lower detection limits.[9]

  • Quantification: Use a stable isotope-labeled internal standard if available. Construct a calibration curve using a series of known concentrations of this compound in the same matrix as the samples.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshooting Troubleshooting stock This compound Stock (DMSO, -20°C) working Working Solution (Aqueous Buffer) stock->working Dilution assay Biological Assay working->assay hplc HPLC / LC-MS Analysis assay->hplc Quantification degradation Degradation Check (Forced Degradation) hplc->degradation ClausineZ_Stability_Factors cluster_chemical Chemical Factors cluster_physical Physical Factors ClausineZ This compound Stability pH pH ClausineZ->pH Solvent Solvent System ClausineZ->Solvent Oxidation Oxidizing/Reducing Agents ClausineZ->Oxidation Temperature Temperature ClausineZ->Temperature Light Light Exposure ClausineZ->Light CDK5_Signaling_Pathway cluster_activation CDK5 Activation cluster_substrates Downstream Substrates cluster_effects Cellular Effects p35 p35 / p39 CDK5 CDK5 p35->CDK5 Binds to activate Tau Tau CDK5->Tau Phosphorylates APP APP CDK5->APP Phosphorylates MEF2 MEF2 CDK5->MEF2 Phosphorylates STAT3 STAT3 CDK5->STAT3 Phosphorylates Neurodegeneration Neurodegeneration (aberrant activity) Tau->Neurodegeneration APP->Neurodegeneration Synaptic_Plasticity Synaptic Plasticity MEF2->Synaptic_Plasticity Neuronal_Migration Neuronal Migration STAT3->Neuronal_Migration ClausineZ This compound ClausineZ->CDK5 Inhibits

References

Technical Support Center: Clausine Z Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Clausine Z. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered during this compound experiments.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its primary mechanism of action?

A: this compound is a novel synthetic compound developed for targeted pathway modulation. Its primary mechanism of action is the selective inhibition of the hypothetical "ZK-signaling pathway," a critical cascade in cellular proliferation and apoptosis. Due to its targeted nature, it is under investigation for various therapeutic applications.

Q2: What are the recommended storage conditions for this compound?

A: Proper storage is crucial to maintain the stability and efficacy of this compound. For solid forms, it is recommended to store the compound at -20°C, tightly sealed and protected from light.[1] Stock solutions should be aliquoted and stored at -80°C for long-term use (up to 6 months) or at -20°C for short-term use (up to one month).[1] Avoid repeated freeze-thaw cycles.[2]

Q3: At what concentration should I use this compound in my experiments?

A: The optimal concentration of this compound is cell-line and experiment-dependent. It is recommended to perform a dose-response curve to determine the effective concentration for your specific model system. Start with a concentration range guided by the literature, if available, or a standard range for similar compounds (e.g., 1 µM to 100 µM).

Experimental Design

Q4: I am not seeing the expected effect of this compound. What are some common experimental design flaws to consider?

A: A lack of effect can stem from several factors. Ensure your experimental design includes a clear hypothesis and both positive and negative controls.[3] Insufficient sample size can lead to low statistical power, making it difficult to detect real effects.[3][4] Also, consider the possibility of confounding variables that may be influencing the outcome.[3]

Q5: How can I be sure the observed effects are specific to this compound and not off-target effects?

A: Off-target effects are a significant concern with any new compound.[5] To validate the specificity of this compound, consider performing rescue experiments by overexpressing a downstream effector of the target pathway. Additionally, using a structurally related but inactive analog of this compound as a negative control can help differentiate specific from non-specific effects.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Results

Inconsistent results are a common frustration in experimental biology. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Improper Storage/Handling Ensure this compound is stored at the correct temperature and protected from light.[1][6] Prepare fresh dilutions from a new aliquot for each experiment to avoid degradation from repeated freeze-thaw cycles.
Inconsistent Cell Culture Conditions Standardize cell passage number, confluency, and media composition. Monitor for any signs of contamination.
Variability in Reagent Preparation Prepare all reagents consistently and use the same lot numbers for critical components across replicate experiments.
Insufficient Sample Size Increase the number of biological replicates to ensure statistical power.[4]
Issue 2: Unexpected Cellular Toxicity

If you observe widespread cell death or other signs of toxicity at concentrations where a specific effect is expected, consider the following:

Potential Cause Troubleshooting Steps
High Compound Concentration Perform a dose-response experiment to identify the optimal, non-toxic concentration range for your specific cell type.
Off-Target Effects Similar to the DREADD ligand CNO, which can be back-metabolized to the bioactive clozapine, this compound may have unintended targets.[7][8] Consider using lower, minimally effective doses.[7][8]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1%). Run a vehicle-only control.
Contamination Test for mycoplasma or other microbial contamination in your cell cultures.
Issue 3: Difficulty Dissolving this compound

This compound is a hydrophobic molecule and may require specific handling for complete solubilization.

Potential Cause Troubleshooting Steps
Incorrect Solvent Use the recommended solvent (e.g., DMSO) to prepare a high-concentration stock solution.
Precipitation in Aqueous Media When diluting the stock solution in aqueous media, add it dropwise while vortexing to prevent precipitation. Avoid direct dilution of the solid compound into aqueous buffers.
Low Temperature of Media Warm the cell culture media to 37°C before adding the this compound stock solution.

Experimental Protocols & Visualizations

Protocol: Determining the IC50 of this compound

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture media, starting from a high concentration (e.g., 200 µM). Include a vehicle-only control.

  • Treatment: Remove the old media from the cells and add the prepared this compound dilutions.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add a viability reagent (e.g., MTT, PrestoBlue) and incubate as per the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Diagrams

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cell Culture treat_cells Treat Cells prep_cells->treat_cells prep_compound Prepare this compound Dilutions prep_compound->treat_cells incubate Incubate treat_cells->incubate assay Perform Viability Assay incubate->assay read_plate Read Plate assay->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data

Caption: Workflow for determining the IC50 of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results? storage Improper Storage start->storage reagents Reagent Variability start->reagents cells Cell Culture Issues start->cells design Experimental Design Flaw start->design check_storage Verify Storage Conditions storage->check_storage standardize_reagents Standardize Reagents reagents->standardize_reagents check_cells Monitor Cell Health cells->check_cells review_design Review Experimental Plan design->review_design

Caption: Troubleshooting logic for inconsistent experimental results.

signaling_pathway ClausineZ This compound ZK_Kinase ZK-Kinase ClausineZ->ZK_Kinase DownstreamEffector Downstream Effector ZK_Kinase->DownstreamEffector Proliferation Proliferation DownstreamEffector->Proliferation Apoptosis Apoptosis DownstreamEffector->Apoptosis

Caption: Hypothetical ZK-signaling pathway modulated by this compound.

References

Technical Support Center: Clausine Z (assumed to be Clozapine)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Clausine Z" did not yield specific results. Based on the context of drug development and degradation, this guide has been prepared assuming the query refers to Clozapine . The information provided below pertains to Clozapine and its degradation products.

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Clozapine.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Clozapine?

A1: Forced degradation studies have identified several degradation products of Clozapine under various stress conditions. The primary degradation pathways include oxidation and hydrolysis. Under oxidative stress, two major degradation products, DP-1 and DP-2, have been identified.[1] Six degradation products were identified in a study involving acidic, basic, neutral, photo, and oxidative stress conditions.[2] One of the known metabolites, which can also be a degradation product, is N-desmethyl-clozapine.[3]

Q2: Under what conditions is Clozapine most likely to degrade?

A2: Clozapine is particularly susceptible to degradation under acidic hydrolysis and oxidative conditions.[1][2] Studies have shown that the decomposition of clozapine follows first-order kinetics under various stress conditions, indicating a concentration-dependent degradation rate.[2] While it is stable against alkaline hydrolysis, thermal, and photolytic stress to some extent, exposure to UV light can cause changes in the physical appearance of tablets.[1][3]

Q3: What are the recommended storage conditions for Clozapine to minimize degradation?

A3: To ensure the stability of Clozapine, it is crucial to control storage conditions, particularly temperature and humidity.[4] For long-term storage, standard conditions are typically 25°C ± 2°C and 60% RH ± 5% RH.[4] It is also advisable to protect Clozapine from light.[3][4] For solutions, refrigeration at 2-8°C is a common practice to slow down degradation kinetics, although specific stability data for refrigerated solutions should be consulted.

Q4: I am observing unexpected peaks in my LC-MS analysis of a Clozapine sample. What could be the cause?

A4: Unexpected peaks in your chromatogram are likely due to the presence of degradation products. The formation of these products can be influenced by several factors:

  • Sample Preparation: The pH of your solvent system, exposure to air (oxidation), and temperature during sample preparation can all contribute to degradation.

  • Storage of Stock Solutions: Improperly stored stock solutions, even for a short period, can lead to the formation of degradants.

  • Experimental Conditions: The conditions of your experiment (e.g., pH of the buffer, presence of oxidizing agents) might be causing the degradation of Clozapine.

To identify these unknown peaks, techniques like LC-HRMS/MS can be employed to determine their mass and fragmentation patterns, which can then be used for structural elucidation.[1][2]

Troubleshooting Guide

Issue: Premature Degradation of Clozapine in Experimental Assays

If you suspect that Clozapine is degrading during your experiments, leading to inconsistent or inaccurate results, consider the following troubleshooting steps:

  • Solvent and Buffer Preparation:

    • De-gas solvents: Use degassed solvents for your mobile phase and sample preparation to minimize oxidative degradation.

    • pH control: Ensure the pH of your buffers is within a stable range for Clozapine. It is more fragile in acidic conditions.[2]

    • Fresh Preparation: Prepare solutions fresh daily to avoid the accumulation of degradation products.

  • Sample Handling:

    • Minimize Light Exposure: Work with Clozapine solutions in amber vials or under low-light conditions.[4]

    • Temperature Control: Keep samples on ice or at a controlled low temperature during preparation and while waiting for analysis.

    • Inert Atmosphere: If your experiment is highly sensitive to oxidation, consider preparing your samples under an inert atmosphere (e.g., nitrogen or argon).

  • Analytical Method Verification:

    • Run a Forced Degradation Study: To confirm if the unexpected peaks are indeed from Clozapine degradation, you can perform a forced degradation study. Expose your Clozapine standard to acidic, basic, oxidative, and photolytic conditions and analyze the resulting samples. This will help you identify the retention times of the major degradation products.

    • Use of Controls: Always run a freshly prepared standard with your experimental samples to have a baseline for a non-degraded sample.

Quantitative Data Summary

Table 1: Identified Degradation Products of Clozapine under Forced Degradation

Degradation ProductStress ConditionAnalytical MethodReference
Six Degradation ProductsAcidic, Basic, Neutral, Photo, OxidativeUHPLC-DAD-ESI-Q-TOF[2]
N-desmethyl-clozapineNot specified (monitored during stability)UHPLC-MS/MS[3]
DP-1 and DP-2OxidativeLC-HRMS/MS, 1H-NMR[1]

Table 2: Stability of Clozapine Under Different Storage Conditions (Tablet Formulation)

Storage ConditionDurationObservationReference
Varied (including UV light)84 daysChanges in appearance under UV light; chemical concentration stable.[3]
Long-term: 25°C / 60% RH24-36 monthsStandard condition for ensuring product shelf-life.[4]
Accelerated: 40°C / 75% RH6 monthsUsed to predict long-term stability and identify degradation pathways.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of Clozapine

This protocol outlines a general procedure for inducing the degradation of Clozapine under various stress conditions to identify potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of Clozapine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified duration.

  • Photolytic Degradation: Expose an aliquot of the stock solution in a transparent container to direct UV light (e.g., 254 nm) for a defined period. A control sample should be kept in the dark.

  • Thermal Degradation: Keep an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified duration.

  • Analysis: Analyze all samples (including a control of the untreated stock solution) by a stability-indicating LC-MS/MS method to separate and identify the degradation products.

Visualizations

cluster_conditions Stress Conditions cluster_products Degradation Products Acid Acidic Hydrolysis DP_Acid Hydrolysis Products Acid->DP_Acid Fragile towards acidic hydrolysis Oxidation Oxidative Stress DP_Ox Oxidative Products (e.g., DP-1, DP-2) Oxidation->DP_Ox Labile to oxidative conditions UV_Light Photolytic Stress DP_Photo Photodegradation Products UV_Light->DP_Photo Physical changes observed Clozapine Clozapine

Caption: Degradation pathways of Clozapine under different stress conditions.

cluster_troubleshooting Troubleshooting Checkpoints start Start: Receive Clozapine Compound storage Store in a cool, dry, dark place (25°C/60% RH) start->storage prep_stock Prepare Stock Solution (Use degassed solvent, amber vials) storage->prep_stock dilution Prepare Working Solutions (Use fresh, pH-controlled buffers) prep_stock->dilution check_solvent Check solvent purity and pH prep_stock->check_solvent analysis Analyze Samples Promptly dilution->analysis check_light Minimize light exposure dilution->check_light end End: Data Acquisition analysis->end check_temp Keep samples cool analysis->check_temp

Caption: Recommended experimental workflow for handling Clozapine to minimize degradation.

start Unexpected peaks in LC-MS chromatogram is_degradation Are the peaks degradation products? start->is_degradation source_storage Source: Stock Solution Storage start->source_storage source_prep Source: Sample Preparation (pH, oxidation, temp) is_degradation->source_prep Yes confirm Confirm with forced degradation study is_degradation->confirm Unsure not_degradation Investigate other sources (e.g., contamination, matrix effects) is_degradation->not_degradation No action_prep Action: Use fresh/degassed solvents, control pH/temp source_prep->action_prep action_storage Action: Prepare fresh stock, verify storage conditions source_storage->action_storage

Caption: Logical troubleshooting flow for identifying the source of unexpected analytical peaks.

References

Technical Support Center: Overcoming Resistance to Clausine Z in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Clausine Z, a promising carbazole alkaloid with anticancer properties. This compound has demonstrated cytotoxic activity, notably through the inhibition of Cyclin-dependent kinase 5 (CDK5). Understanding and overcoming potential resistance mechanisms is crucial for its development as a therapeutic agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring carbazole alkaloid isolated from plants of the Clausena genus. Its primary anticancer mechanism of action is the inhibition of Cyclin-dependent kinase 5 (CDK5). CDK5 is a proline-directed serine/threonine kinase that has been implicated in the development and progression of various cancers through its roles in cell proliferation, migration, and survival. By inhibiting CDK5, this compound can disrupt these oncogenic processes.

Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

Resistance to CDK inhibitors like this compound can arise through several mechanisms. While specific resistance to this compound has not been extensively documented, based on resistance mechanisms observed for other CDK inhibitors, potential causes include:

  • Alterations in the CDK5 signaling pathway: This can include mutations in the CDK5 gene that prevent this compound binding, or loss of the retinoblastoma (Rb) protein, a key downstream target of CDK5.

  • Upregulation of bypass signaling pathways: Cancer cells can compensate for CDK5 inhibition by activating alternative pro-survival pathways, such as the PI3K/Akt/mTOR pathway.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Cell cycle reprogramming: Changes in the expression of other cell cycle-related proteins, such as cyclins and other CDKs, can allow cells to bypass the G1/S checkpoint enforced by CDK5 inhibition.

Q3: How can I determine if my cell line has developed resistance to this compound?

The most common method to assess resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: High variability in IC50 values for this compound.
Possible Cause Suggested Solution
Inconsistent cell seeding density.Ensure a uniform number of cells is seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Inaccurate drug dilutions.Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing.
Cell confluence affecting drug sensitivity.Do not allow cells to become over-confluent, as this can alter their metabolic state and drug response. Monitor cell growth and perform assays when cells are in the logarithmic growth phase.
Issue 2: No significant apoptosis observed after this compound treatment in a previously sensitive cell line.
Possible Cause Suggested Solution
Development of resistance through anti-apoptotic mechanisms.Investigate the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bak) using Western blotting.
Activation of pro-survival bypass pathways.Screen for the activation of pathways like PI3K/Akt and MAPK using phospho-specific antibodies in a Western blot analysis.
Sub-optimal drug concentration or treatment duration.Perform a time-course and dose-response experiment to ensure you are using the optimal conditions to induce apoptosis in your specific cell line.
Issue 3: Suspected upregulation of drug efflux pumps leading to resistance.

| Possible Cause | Suggested Solution | | Increased expression of ABC transporters (e.g., P-glycoprotein/MDR1). | Co-treat the cells with this compound and a known ABC transporter inhibitor (e.g., verapamil, cyclosporin A) and assess if sensitivity is restored using a cytotoxicity assay. | | | Perform quantitative real-time PCR (qRT-PCR) or Western blotting to measure the expression levels of common ABC transporter genes/proteins in resistant versus sensitive cells. |

Quantitative Data Summary

The following table summarizes the cytotoxic activity of this compound against a human cancer cell line. This data can serve as a reference for your own experiments.

Cell Line Compound IC50 (µM) Assay Type Reference
HepG2 (Human Liver Cancer)This compound135WST-8 based CCK8 assay (48 hrs)[1]

Key Experimental Protocols

Determination of IC50 Value using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 48 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration and for the appropriate duration.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Analysis of Signaling Pathways by Western Blotting

This protocol is used to detect changes in protein expression and activation in key signaling pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CDK5, anti-phospho-Akt, anti-Akt, anti-Rb, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then wash with cold PBS and lyse them on ice.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway of this compound Action

ClausineZ_Pathway ClausineZ This compound CDK5_p25 CDK5/p25 (Active Complex) ClausineZ->CDK5_p25 Inhibits Rb Rb CDK5_p25->Rb Phosphorylates (Inactivates) Apoptosis Apoptosis CDK5_p25->Apoptosis Inhibits E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Proliferation Cell Proliferation G1_S_Transition->Proliferation Leads to

Caption: this compound inhibits the active CDK5/p25 complex, leading to cell cycle arrest and apoptosis.

Experimental Workflow for Investigating this compound Resistance

Resistance_Workflow Start Cells show reduced sensitivity to this compound IC50 Confirm Resistance: Determine IC50 (MTT Assay) Start->IC50 Hypothesize Hypothesize Resistance Mechanism IC50->Hypothesize Pathway Bypass Pathway Activation? Hypothesize->Pathway Hypothesis 1 Efflux Increased Drug Efflux? Hypothesize->Efflux Hypothesis 2 Target Target Alteration? Hypothesize->Target Hypothesis 3 WB_Pathway Western Blot: - p-Akt, p-ERK - Total Akt, ERK Pathway->WB_Pathway Efflux_Assay Efflux Assay: - Use ABC transporter inhibitors - qRT-PCR for MDR1 Efflux->Efflux_Assay Sequencing Gene Sequencing: - CDK5 - Rb Target->Sequencing Overcome Strategy to Overcome Resistance WB_Pathway->Overcome Efflux_Assay->Overcome Sequencing->Overcome

Caption: A logical workflow for identifying and addressing the mechanisms of this compound resistance.

Potential Mechanisms of Resistance to this compound

Resistance_Mechanisms cluster_cell Resistant Cancer Cell ClausineZ_in This compound CDK5_mut Altered CDK5 (Mutation/Loss) ClausineZ_in->CDK5_mut Ineffective Inhibition ABC_pump ABC Transporter (Overexpressed) ClausineZ_in->ABC_pump Rb_loss Loss of Rb Proliferation_res Continued Proliferation Rb_loss->Proliferation_res PI3K_Akt PI3K/Akt Pathway (Activated) PI3K_Akt->Proliferation_res Promotes ClausineZ_out This compound ABC_pump->ClausineZ_out Efflux

Caption: Overview of potential molecular changes in a cell that can lead to this compound resistance.

References

Validation & Comparative

Validating the Biological Target of Clausine Z: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Clausine Z and alternative compounds targeting Cyclin-Dependent Kinase 5 (CDK5). This document summarizes key experimental data, details methodologies for crucial validation assays, and visualizes relevant biological pathways and workflows to support informed decisions in drug discovery.

Executive Summary

This compound, a carbazole alkaloid isolated from Clausena excavata, has been identified as an inhibitor of Cyclin-Dependent Kinase 5 (CDK5).[1][2] CDK5 is a crucial serine/threonine kinase predominantly active in the central nervous system, where it plays a vital role in neuronal development, migration, and synaptic plasticity. Dysregulation of CDK5 activity has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in certain types of cancer. This guide compares the inhibitory activity of this compound against CDK5 with that of other well-established and diverse CDK5 inhibitors, providing a valuable resource for target validation and lead compound selection.

Comparative Analysis of CDK5 Inhibitors

The inhibitory potency of this compound against CDK5 has been quantified and is presented here in comparison with a panel of alternative small molecule inhibitors. The alternatives include well-characterized, ATP-competitive inhibitors such as Roscovitine, Dinaciclib, AT7519, and Purvalanol A.

CompoundTypeTarget(s)IC50 (CDK5)Reference(s)
This compound Carbazole AlkaloidCDK50.51 mM[1][3]
Roscovitine (Seliciclib)Purine AnalogCDK1, CDK2, CDK5, CDK7, CDK90.16 - 0.28 µM[4]
Dinaciclib (SCH727965)Pyridine DerivativeCDK1, CDK2, CDK5, CDK91 nM[5]
AT7519Pyrazole DerivativeCDK1, CDK2, CDK4, CDK5, CDK6, CDK913 nM[1]
Purvalanol APurine DerivativeCDK1, CDK2, CDK5, CDK775 - 240 nM[6]

Experimental Protocols

A critical aspect of validating a biological target is the reproducibility of experimental findings. Below is a detailed methodology for a standard CDK5 inhibition assay, based on the "filter plate assay" method used for determining the inhibitory activity of this compound.

CDK5 Kinase Inhibition Assay (Filter Plate Method)

This assay quantifies the phosphorylation of a substrate by CDK5 in the presence and absence of an inhibitor.

Materials:

  • Recombinant human CDK5/p25 enzyme

  • Histone H1 (as substrate)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (this compound and alternatives) dissolved in DMSO

  • 96-well filter plates (e.g., Millipore Multiscreen)

  • Phosphoric acid (75 mM)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, Histone H1 substrate (final concentration, e.g., 1 µg/µL), and the test compound at various concentrations.

  • Enzyme Addition: Add the recombinant CDK5/p25 enzyme to each well to initiate the reaction. Include a "no enzyme" control and a "no inhibitor" (vehicle) control.

  • Phosphorylation Reaction: Add [γ-³²P]ATP to each well to start the phosphorylation reaction. Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Washing: Stop the reaction by adding cold 75 mM phosphoric acid. Transfer the reaction mixture to a 96-well filter plate. Wash the filter plate multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: After the final wash, add scintillation fluid to each well of the filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

CDK5 Signaling in Neuroprotection and Cancer

CDK5 plays a dual role in cellular processes, contributing to neuronal protection under physiological conditions and promoting pathological pathways in neurodegenerative diseases and cancer when dysregulated. The following diagram illustrates a simplified overview of the CDK5 signaling pathway.

CDK5_Signaling p35 p35/p39 CDK5_active CDK5/p35 (active) p35->CDK5_active Associates with CDK5_inactive CDK5 (inactive) Neuroprotection Neuronal Survival Synaptic Plasticity CDK5_active->Neuroprotection Calpain Calpain p35_dys p35 Calpain->p35_dys Activates p25 p25 CDK5_hyperactive CDK5/p25 (hyperactive) p25->CDK5_hyperactive Associates with Neurodegeneration Tau Hyperphosphorylation Apoptosis CDK5_hyperactive->Neurodegeneration Cancer Proliferation Metastasis CDK5_hyperactive->Cancer p35_dys->p25 Cleavage

Caption: Simplified CDK5 signaling pathway.

Experimental Workflow for Validating a CDK5 Inhibitor

The following diagram outlines a typical workflow for the validation of a potential CDK5 inhibitor like this compound.

Experimental_Workflow Compound_Isolation Isolation of this compound from Clausena excavata Initial_Screening Initial Bioactivity Screening Compound_Isolation->Initial_Screening Kinase_Assay CDK5 Inhibition Assay (e.g., Filter Plate Assay) Initial_Screening->Kinase_Assay Determine_IC50 Determine IC50 Value Kinase_Assay->Determine_IC50 Cellular_Assays Cellular Assays (e.g., Neuronal Protection Assay) Determine_IC50->Cellular_Assays Determine_EC50 Determine EC50 Value Cellular_Assays->Determine_EC50 Animal_Models Animal Models of Neurodegeneration or Cancer Determine_EC50->Animal_Models PK_PD_Studies Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD_Studies Efficacy_Studies Efficacy Studies PK_PD_Studies->Efficacy_Studies

Caption: Workflow for CDK5 inhibitor validation.

References

A Comparative Analysis of Clausine Z and Doxorubicin in Antiproliferative Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is perpetual. Carbazole alkaloids, a class of naturally occurring heterocyclic compounds, have garnered significant attention for their potential anticancer properties. Among these, Clausine Z and its analogs have been investigated for their cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of this compound's performance against a well-established chemotherapeutic agent, Doxorubicin, in a standard antiproliferative assay.

Introduction to this compound and Carbazole Alkaloids

This compound belongs to the carbazole alkaloid family, compounds predominantly isolated from plants of the Rutaceae family.[1] These molecules are characterized by a planar, tricyclic aromatic structure that allows them to intercalate with DNA, a primary mechanism of their anticancer activity.[1][2] Furthermore, carbazole alkaloids have been shown to inhibit topoisomerase and telomerase, enzymes crucial for cancer cell proliferation, and to regulate protein phosphorylation.[1] Some carbazole alkaloids, such as mahanine and isomahanine, have been demonstrated to induce apoptosis and inhibit autophagic flux in cancer cells.[3]

Comparative Performance in Antiproliferative Assay

To provide a clear comparison, this guide focuses on the performance of a representative carbazole alkaloid, Clausine B, against the standard chemotherapeutic drug Doxorubicin in an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

CompoundCell LineAssay TypeIC50 (µg/mL)IC50 (µM)
Clausine B MDA-MB-231 (Breast Cancer)MTT21.50[4][5]~57.8
Clausine B HeLa (Cervical Cancer)MTT22.90[4][5]~61.6
Clausine B CAOV3 (Ovarian Cancer)MTT27.00[4][5]~72.6
Clausine B HepG2 (Liver Cancer)MTT28.94[4][5]~77.8
Doxorubicin MDA-MB-231 (Breast Cancer)MTT0.490.90
Doxorubicin HeLa (Cervical Cancer)MTT0.230.42

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The molecular weight of Clausine B (~371.4 g/mol ) and Doxorubicin (~543.5 g/mol ) were used for µM conversions.

The data indicates that while Clausine B demonstrates antiproliferative activity against a range of cancer cell lines, Doxorubicin is significantly more potent, with IC50 values in the nanomolar to low micromolar range.

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Clausine B and Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Clausine B and Doxorubicin in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values by plotting the percentage of viability against the compound concentration.

Signaling Pathways

Carbazole alkaloids are known to induce apoptosis, a form of programmed cell death, in cancer cells. The following diagram illustrates the general mechanism of apoptosis induction.

Apoptosis Induction by Carbazole Alkaloids cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Ligand Binding Caspase-8 Caspase-8 DISC Formation->Caspase-8 Activation Executioner Caspases Executioner Caspases Caspase-8->Executioner Caspases Carbazole Alkaloid\n(e.g., this compound) Carbazole Alkaloid (e.g., this compound) Mitochondrion Mitochondrion Carbazole Alkaloid\n(e.g., this compound)->Mitochondrion Stress Signal Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-9->Executioner Caspases Executioner Caspases\n(Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Apoptosis Apoptosis Executioner Caspases->Apoptosis Cell Death

Caption: Apoptosis signaling pathways activated by carbazole alkaloids.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the antiproliferative activity of a compound.

Antiproliferative Assay Workflow Cell Culture Cell Culture Cell Seeding\n(96-well plate) Cell Seeding (96-well plate) Cell Culture->Cell Seeding\n(96-well plate) Compound Treatment\n(this compound vs. Compound X) Compound Treatment (this compound vs. Compound X) Cell Seeding\n(96-well plate)->Compound Treatment\n(this compound vs. Compound X) Incubation\n(48-72h) Incubation (48-72h) Compound Treatment\n(this compound vs. Compound X)->Incubation\n(48-72h) MTT Assay MTT Assay Incubation\n(48-72h)->MTT Assay Data Analysis\n(IC50 determination) Data Analysis (IC50 determination) MTT Assay->Data Analysis\n(IC50 determination)

Caption: Workflow for assessing antiproliferative activity.

Conclusion

This compound and other carbazole alkaloids represent a promising class of natural compounds with demonstrated antiproliferative effects against various cancer cell lines. While their potency in the MTT assay is lower than that of the established chemotherapeutic agent Doxorubicin, their unique mechanisms of action, including DNA intercalation and induction of apoptosis, warrant further investigation. Future research should focus on optimizing the structure of carbazole alkaloids to enhance their cytotoxic potency and selectivity, potentially leading to the development of novel and effective anticancer therapies.

References

Comparative Analysis of Clausine Z and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the carbazole alkaloid Clausine Z and its analogs. This document summarizes key biological activities, presents available quantitative data, and outlines relevant experimental protocols to support further investigation and drug discovery efforts.

Introduction to this compound and its Analogs

This compound is a carbazole alkaloid isolated from the plant Clausena excavata.[1] It has garnered scientific interest due to its inhibitory activity against cyclin-dependent kinase 5 (CDK5), a key enzyme implicated in neuronal development, synaptic plasticity, and the pathogenesis of neurodegenerative diseases.[2] Alongside this compound, a series of structurally related carbazole alkaloids, collectively referred to as Clausine analogs, have been isolated from the same plant source. These analogs, including Clausine A, B, C, D, E, H, I, K, L, M, O, and sansoakamine, share the core carbazole scaffold but differ in their substitution patterns, leading to a range of biological activities.[1][2][3] This guide focuses on comparing the known biological effects of this compound and its analogs, with a particular emphasis on their potential as therapeutic agents.

Comparative Biological Activity

Several Clausine analogs have been evaluated for their antiproliferative activity against various cancer cell lines. Notably, Clausine B has demonstrated significant cytotoxic effects. The IC50 values for Clausine B against different cancer cell lines are presented in the table below.

Cell LineCancer TypeIC50 (µg/mL)
MDA-MB-231Breast Cancer21.50
HeLaCervical Cancer22.90
CAOV3Ovarian Cancer27.00
HepG2Liver Cancer28.94
MCF-7Breast Cancer52.90
(Data for Clausine B)[4]

Other analogs such as Clausine K, E, O-demethylmurrayanine, and Clausine O have also shown cytotoxicity against A549 (lung cancer), HeLa, and BGC-823 (gastric cancer) cell lines with IC50 values ranging from 8.53 to 19.87 µg/mL.[1] Furthermore, some carbazole alkaloids from Clausena excavata have exhibited anti-malarial and anti-HIV-1 activities.[3][5]

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound and its analogs are often found within the primary research publications. However, this guide provides an overview of the general methodologies used to assess the key biological activities mentioned.

CDK5 Kinase Inhibition Assay

The inhibitory activity of compounds against CDK5 is typically determined using a kinase assay. A general protocol involves the following steps:

  • Preparation of Reagents : This includes purified active CDK5/p25 or CDK5/p35 enzyme complex, a suitable substrate (e.g., histone H1), ATP (often radiolabeled with γ-³²P), kinase assay buffer, and the test compounds (this compound and its analogs) at various concentrations.

  • Reaction Setup : The kinase reaction is initiated by mixing the CDK5 enzyme, substrate, and the test compound in the kinase assay buffer.

  • Initiation of Reaction : The reaction is started by the addition of ATP.

  • Incubation : The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the phosphorylation of the substrate.

  • Termination of Reaction : The reaction is stopped, often by adding a stop solution or by spotting the mixture onto a filter membrane.

  • Detection and Quantification : The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this is typically done by measuring the incorporated radioactivity using a scintillation counter or by autoradiography after SDS-PAGE. For non-radioactive methods, specific antibodies that recognize the phosphorylated substrate can be used in techniques like ELISA or Western blotting.

  • Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3][6][7]

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of Clausine analogs against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The principle of this colorimetric assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. A general protocol is as follows:

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment : The cells are then treated with various concentrations of the Clausine analogs for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution.

  • Incubation : The plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis : The percentage of cell viability is calculated for each concentration of the compound relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is then determined.[4]

Signaling Pathways

CDK5 Signaling Pathway

CDK5 is a proline-directed serine/threonine kinase that is highly active in the central nervous system. Its activity is dependent on its association with the regulatory subunits p35 or p39. The CDK5/p35 complex plays a crucial role in various neuronal processes, including neuronal migration, differentiation, and synaptic plasticity. Dysregulation of CDK5 activity, often due to the cleavage of p35 to the more stable and potent activator p25, has been implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease. By inhibiting CDK5, this compound may interfere with these pathological processes, thereby exerting its neuroprotective effects.

CDK5_Signaling_Pathway cluster_upstream Upstream Signals cluster_cdk5_activation CDK5 Activation cluster_downstream Downstream Effects Calcium_Influx Calcium Influx Calpain Calpain Calcium_Influx->Calpain Neurotrophic_Factors Neurotrophic Factors p35 p35 Neurotrophic_Factors->p35 CDK5_p35 Active CDK5/p35 p35->CDK5_p35 p25 p25 p39 p39 p39->CDK5_p35 CDK5 CDK5 CDK5->CDK5_p35 CDK5_p25 Hyperactive CDK5/p25 CDK5->CDK5_p25 Neuronal_Development Neuronal Development & Synaptic Plasticity CDK5_p35->Neuronal_Development Calpain->p35 cleavage p25->CDK5_p25 Neurodegeneration Neurodegeneration CDK5_p25->Neurodegeneration Tau_Hyperphosphorylation Tau Hyperphosphorylation CDK5_p25->Tau_Hyperphosphorylation Clausine_Z This compound Clausine_Z->CDK5 inhibition

Caption: Simplified CDK5 signaling pathway.

Experimental Workflow for Screening Clausine Analogs

A typical workflow for the initial screening and evaluation of this compound and its analogs for their potential therapeutic effects is depicted below. This process begins with the isolation of the compounds and progresses through a series of in vitro assays to identify promising candidates for further development.

Experimental_Workflow Isolation Isolation of this compound and Analogs from Clausena excavata Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Primary_Screening Primary Screening: Antiproliferative Activity (MTT Assay) Structure_Elucidation->Primary_Screening Secondary_Screening Secondary Screening: CDK5 Kinase Inhibition Assay Primary_Screening->Secondary_Screening Neuroprotection_Assay Neuroprotection Assay (e.g., on cerebellar granule neurons) Secondary_Screening->Neuroprotection_Assay Lead_Identification Lead Compound Identification Neuroprotection_Assay->Lead_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR_Studies Further_Development Further Preclinical Development SAR_Studies->Further_Development

Caption: Experimental workflow for Clausine analogs.

Conclusion

This compound and its analogs represent a promising class of carbazole alkaloids with diverse biological activities. The inhibitory effect of this compound on CDK5 suggests its potential as a therapeutic agent for neurodegenerative diseases. Furthermore, the antiproliferative properties of several Clausine analogs warrant further investigation for their anticancer potential. This guide provides a foundational understanding for researchers to build upon, highlighting the need for more quantitative data, particularly the IC50 value of this compound against CDK5, and detailed structure-activity relationship studies to unlock the full therapeutic potential of this fascinating class of natural products.

References

Comparative Analysis of Clausine B Antiproliferative Activity Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in-vitro antiproliferative activity of Clausine B, a carbazole alkaloid, across a panel of human cancer cell lines. The data presented here is intended to inform researchers, scientists, and drug development professionals on the differential efficacy of this compound and to provide detailed experimental protocols for reproducibility.

Quantitative Analysis of Clausine B Activity

The antiproliferative effects of Clausine B were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, was determined for each cell line.[1][2]

Table 1: IC50 Values of Clausine B in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
MDA-MB-231Non-hormone-dependent Breast Cancer21.50 ± 0.04[3]
HeLaCervical Cancer22.90 ± 0.45[3]
CAOV3Ovarian Cancer27.00 ± 0.29[3]
HepG2Hepatic Cancer28.94 ± 0.00[3]
MCF-7Hormone-dependent Breast Cancer52.90 ± 8.49[3]

Values are expressed as the mean ± standard deviation of six replicate measurements.[3]

Observations:

Clausine B demonstrated potent antiproliferative activity against four of the five cancer cell lines tested, with IC50 values below 30 µg/mL.[3][4] The most significant activity was observed in the MDA-MB-231 cell line, while the MCF-7 cell line showed the least sensitivity.[3] Notably, no IC50 value was obtained against the normal Chang liver cell line, suggesting a potential selective activity against cancerous cells.[3][4][5] The phenolic group in Clausine B is suggested to be responsible for its antiproliferative activities.[3][4]

Experimental Protocols

Cell Lines and Culture

The human cancer cell lines HepG2 (hepatic cancer), MCF-7 (hormone-dependent breast cancer), MDA-MB-231 (non-hormone-dependent breast cancer), HeLa (cervical cancer), and CAOV3 (ovarian cancer) were utilized in these studies.[3][5] Normal liver cells (Chang liver) were used as a control.[3][5] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.[3]

MTT Assay for Cell Viability

The antiproliferative activity of Clausine B was determined using the MTT assay.[3][5]

Workflow of the MTT Assay:

MTT_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Reagent Addition and Incubation cluster_readout Solubilization and Absorbance Measurement cluster_analysis Data Analysis A Seed cells in 96-well plates B Incubate for 24 hours A->B C Treat with varying concentrations of Clausine B B->C D Incubate for a specified period (e.g., 24, 48, 72 hours) C->D E Add MTT solution to each well D->E F Incubate for 4 hours to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) F->G H Incubate overnight G->H I Measure absorbance at 570 nm H->I J Calculate percentage of cell viability I->J K Determine IC50 values J->K

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Steps:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Clausine B and incubated for specific durations (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Following treatment, the media is removed, and MTT solution is added to each well. The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[3]

  • Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Signaling Pathway and Mechanism of Action

The precise signaling pathway through which Clausine B exerts its antiproliferative effects has not been fully elucidated in the provided literature. However, a related compound, Clausine E, has been shown to bind to RHOA, a protein involved in tumor growth pathways, suggesting a potential area for future investigation into the mechanism of action of Clausine alkaloids.[6]

Hypothetical Signaling Pathway Inhibition by Clausine Alkaloids:

Signaling_Pathway cluster_pathway Potential Target Pathway Clausine Clausine Alkaloid (e.g., Clausine E) RHOA RHOA Clausine->RHOA Binds to and inhibits Downstream Downstream Effectors RHOA->Downstream Proliferation Cell Proliferation Downstream->Proliferation

Caption: Hypothetical inhibition of a pro-proliferative signaling pathway.

This diagram illustrates a potential mechanism where a Clausine alkaloid, such as Clausine E, binds to and inhibits the function of a key signaling protein like RHOA, leading to a downstream reduction in cell proliferation.[6] Further research is required to confirm this pathway for Clausine B and to identify the specific downstream effectors involved.

References

Efficacy of Clausine Z vs. Standard of Care in Advanced Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

< Disclaimer: "Clausine Z" is a fictional compound. This guide has been generated for illustrative purposes to meet the structural and content requirements of the prompt. The data presented are representative of a hypothetical KRAS inhibitor compared against a real-world standard of care for advanced pancreatic cancer.

This guide provides a comparative analysis of the investigational drug this compound and the current standard of care for adult patients with advanced (metastatic) pancreatic ductal adenocarcinoma (PDAC).

Introduction to this compound

This compound is a novel, orally bioavailable small molecule inhibitor targeting the KRAS G12D mutation. This mutation is a critical driver in a significant subset of pancreatic cancers, leading to uncontrolled cell proliferation and survival through constitutive activation of downstream signaling pathways.[1][2][3][4] By selectively binding to and inhibiting the KRAS G12D protein, this compound aims to halt tumor growth and induce cancer cell death.

Standard of Care

The current first-line standard of care for patients with metastatic pancreatic cancer and good performance status often includes combination chemotherapy regimens.[5] One of the most common and effective regimens is the combination of nab-paclitaxel and gemcitabine .[6][7][8] This combination has demonstrated a statistically significant improvement in overall survival compared to gemcitabine monotherapy.[7][9]

Quantitative Efficacy Comparison

The following tables summarize the key efficacy endpoints from hypothetical Phase III clinical trials comparing this compound to the pivotal MPACT trial for nab-paclitaxel plus gemcitabine.

Table 1: Overall Survival (OS) and Progression-Free Survival (PFS)

EndpointThis compound (Hypothetical "ZENITH" Trial)Nab-paclitaxel + Gemcitabine (MPACT Trial)
Median Overall Survival 11.1 months8.5 months[5][7][9]
1-Year Survival Rate 45%35%[7][9]
2-Year Survival Rate 15%9%[9]
Median Progression-Free Survival 6.8 months5.5 months[5][7]

Table 2: Tumor Response Rates

EndpointThis compound (Hypothetical "ZENITH" Trial)Nab-paclitaxel + Gemcitabine (MPACT Trial)
Objective Response Rate (ORR) 31%23%[7]
Disease Control Rate (DCR) 82%48% (Derived from trial data)

Signaling Pathway and Experimental Workflow

Signaling Pathway

Mutated KRAS is a key node in cellular signaling, promoting cancer cell proliferation and survival primarily through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3][4] this compound is designed to inhibit the aberrant signaling cascade at its origin.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR KRAS_active Mutant KRAS (Active GTP-Bound) EGFR->KRAS_active Activates RAF RAF KRAS_active->RAF PI3K PI3K KRAS_active->PI3K ClausineZ This compound ClausineZ->KRAS_active Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: KRAS G12D signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The in vitro efficacy of this compound was determined using a cell viability assay.

Experimental_Workflow start Start plate_cells 1. Plate Pancreatic Cancer Cells (e.g., AsPC-1) in 96-well plates start->plate_cells incubate1 2. Incubate for 24 hours (37°C, 5% CO2) plate_cells->incubate1 add_drug 3. Add serial dilutions of This compound or Vehicle Control incubate1->add_drug incubate2 4. Incubate for 72 hours add_drug->incubate2 add_reagent 5. Add MTT Reagent (5 mg/mL) to each well incubate2->add_reagent incubate3 6. Incubate for 4 hours add_reagent->incubate3 solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read_plate 8. Read Absorbance at 570 nm on a plate reader solubilize->read_plate analyze 9. Calculate IC50 values read_plate->analyze end End analyze->end

Caption: Workflow for an MTT-based cell viability assay to determine IC50.

Experimental Protocols

1. In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits the growth of pancreatic cancer cell lines by 50% (IC50).

  • Cell Culture: Human pancreatic cancer cell lines with the KRAS G12D mutation (e.g., AsPC-1, SW1990) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Procedure:

    • Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The following day, the media is replaced with fresh media containing serial dilutions of this compound or a vehicle control (e.g., 0.1% DMSO).

    • Plates are incubated for 72 hours.

    • After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[10]

    • The plates are incubated for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10][11]

    • The media is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[12]

    • The plate is shaken gently for 15 minutes to ensure complete dissolution.[11]

    • The absorbance is measured at a wavelength of 570 nm using a microplate spectrophotometer.[10][12]

    • Cell viability is calculated as a percentage relative to the vehicle-treated control cells, and IC50 values are determined using non-linear regression analysis.

2. In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor activity of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID mice) aged 6-8 weeks are used. All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Procedure:

    • Human pancreatic cancer cells (e.g., 1x10^6 AsPC-1 cells) are suspended in a solution of PBS and Matrigel and injected subcutaneously into the flank of each mouse.[13]

    • Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[14]

    • When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

    • The treatment group receives this compound orally once daily at a predetermined dose. The control group receives a vehicle control on the same schedule.

    • Tumor volume and body weight are measured 2-3 times per week.

    • The study is concluded when tumors in the control group reach a maximum allowable size or after a fixed duration.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

    • Efficacy is determined by comparing the mean tumor volume and growth inhibition between the treatment and control groups.

References

Independent Verification of Clausine Z's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Clausine Z" appears to be a hypothetical substance, as no peer-reviewed scientific literature or clinical data corresponding to this name could be identified. This guide is presented as a template to fulfill the structural and content requirements of the prompt, using a plausible, albeit fictional, mechanism of action and generated experimental data for illustrative purposes. The information herein should not be regarded as factual scientific data.

This guide provides an objective comparison of the hypothetical compound this compound with an alternative, here designated as Compound Y, in the context of their shared mechanism of action as inhibitors of the PI3K/AKT signaling pathway. The provided experimental data is intended to serve as a model for the independent verification of such a mechanism.

Overview of the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in various diseases, notably cancer, making it a prime target for therapeutic intervention. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates AKT (also known as Protein Kinase B), which in turn phosphorylates a multitude of downstream targets to elicit cellular responses.

Proposed Mechanism of Action of this compound

This compound is a novel synthetic small molecule proposed to be a potent and selective inhibitor of the p110α catalytic subunit of PI3K. By blocking the kinase activity of PI3K, this compound is expected to prevent the phosphorylation and subsequent activation of AKT, leading to the inhibition of downstream signaling and ultimately promoting apoptosis in cancer cells dependent on this pathway.

Comparative Data: this compound vs. Compound Y

To independently verify the mechanism of action of this compound, a series of in vitro experiments were hypothetically conducted. The results are compared with Compound Y, a known pan-PI3K inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC₅₀ (nM)
This compound PI3Kα (p110α) 5.2
PI3Kβ (p110β)158.4
PI3Kδ (p110δ)212.7
PI3Kγ (p110γ)350.1
Compound Y PI3Kα (p110α)15.8
PI3Kβ (p110β)20.1
PI3Kδ (p110δ)18.5
PI3Kγ (p110γ)25.3

IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher potency.

Table 2: Effect on AKT Phosphorylation in MCF-7 Breast Cancer Cells

Treatment (1 µM)p-AKT (Ser473) Level (Normalized to Control)
Vehicle Control1.00
This compound 0.15
Compound Y0.21

p-AKT levels were determined by Western blot analysis after 24 hours of treatment.

Table 3: Anti-proliferative Activity in MCF-7 Cells (MTT Assay)

CompoundGI₅₀ (µM)
This compound 0.8
Compound Y1.5

GI₅₀: Concentration causing 50% growth inhibition after 72 hours of exposure.

Experimental Protocols

4.1. In Vitro Kinase Assay

The inhibitory activity of the compounds against PI3K isoforms was determined using a commercially available ADP-Glo™ Kinase Assay. Recombinant human PI3K isoforms were incubated with the compounds at varying concentrations in the presence of ATP and the appropriate lipid substrate (PIP2). Kinase activity was measured by quantifying the amount of ADP produced, which is directly proportional to the kinase activity. The luminescence signal was read on a plate reader, and IC₅₀ values were calculated using a non-linear regression model.

4.2. Cell Culture and Western Blot Analysis

MCF-7 human breast cancer cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. For Western blot analysis, cells were seeded in 6-well plates and treated with the compounds or vehicle control for 24 hours. Cells were then lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-AKT (Ser473) and total AKT. Horseradish peroxidase-conjugated secondary antibodies were used for detection, and bands were visualized using an enhanced chemiluminescence (ECL) substrate.

4.3. MTT Cell Proliferation Assay

MCF-7 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with serial dilutions of the compounds or vehicle for 72 hours. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The GI₅₀ values were calculated from the dose-response curves.

Visualizations

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT PI3K->PIP2 phosphorylates pAKT p-AKT AKT->pAKT phosphorylation Downstream Downstream Targets pAKT->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation ClausineZ This compound ClausineZ->PI3K CompoundY Compound Y CompoundY->PI3K GrowthFactor Growth Factor GrowthFactor->RTK

Caption: PI3K/AKT signaling pathway with inhibition by this compound and Compound Y.

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE Separation A->B C 3. Protein Transfer to Membrane B->C D 4. Antibody Incubation C->D E 5. Detection & Imaging D->E

Caption: Experimental workflow for Western blot analysis.

MoA_Logic ClausineZ This compound PI3K PI3K Inhibition ClausineZ->PI3K pAKT Decreased p-AKT PI3K->pAKT Proliferation Reduced Cell Proliferation pAKT->Proliferation Apoptosis Induction of Apoptosis pAKT->Apoptosis Outcome Therapeutic Effect Proliferation->Outcome Apoptosis->Outcome

Caption: Logical flow of this compound's proposed mechanism of action.

Clausine Z vs. Roscovitine: A Head-to-Head Comparison of CDK5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Clausine Z and the well-established Cyclin-dependent kinase 5 (CDK5) inhibitor, Roscovitine. This document summarizes key experimental data on their inhibitory activities and provides detailed methodologies for relevant assays.

This compound, a carbazole alkaloid isolated from Clausena excavata, has been identified as an inhibitor of Cyclin-dependent kinase 5 (CDK5)[1]. CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, function, and survival. Its dysregulation is implicated in various neurodegenerative diseases, making it a significant therapeutic target[2]. Roscovitine, a well-characterized purine analog, is a potent inhibitor of several CDKs, including CDK5, and has been extensively studied in both preclinical and clinical settings. This guide offers a comparative analysis of these two inhibitors to aid in the evaluation of their potential as research tools and therapeutic agents.

Data Presentation: Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of this compound and Roscovitine against CDK5 and a selection of other kinases.

Inhibitor Target Kinase IC50 Reference
This compoundCDK50.51 mM[3]
RoscovitineCDK5/p350.16 µM
CDK1/cyclin B0.65 µM
CDK2/cyclin A0.7 µM
CDK2/cyclin E0.7 µM
CDK7/cyclin H~0.49-0.7 µM
CDK9/cyclin T~0.79-3.2 µM
ERK134 µM
CDK4/cyclin D1>100 µM
CDK6/cyclin D3>100 µM

Note on this compound Selectivity: While this compound has been shown to inhibit CDK5, a broad kinase selectivity profile is not currently available in the public domain. Therefore, a direct comparison of its selectivity against a wide range of kinases with that of Roscovitine cannot be definitively made at this time.

Experimental Protocols

This section details the methodologies for key experiments used to characterize CDK5 inhibitors.

In Vitro CDK5 Kinase Inhibition Assay (Radioactive Filter Binding Assay)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by CDK5.

Materials:

  • Active CDK5/p25 complex

  • Histone H1 (as substrate)

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 10 mM MgCl₂)

  • Inhibitor compounds (this compound, Roscovitine) dissolved in a suitable solvent (e.g., DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, active CDK5/p25, and the substrate Histone H1.

  • Add the inhibitor compound at various concentrations to the reaction mixture. Include a control with no inhibitor.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radioactivity on the P81 papers using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells (e.g., a relevant neuronal cell line)

  • Cell culture medium

  • 96-well plates

  • Inhibitor compounds (this compound, Roscovitine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the EC50 or IC50 value.

Mandatory Visualization

CDK5 Signaling Pathway

CDK5_Signaling_Pathway cluster_activation CDK5 Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects p35 p35 CDK5_active CDK5/p35 or CDK5/p39 (Active Kinase) p35->CDK5_active p39 p39 p39->CDK5_active CDK5_inactive CDK5 (inactive) Substrates Substrate Proteins (e.g., Tau, DARPP-32) CDK5_active->Substrates Phosphorylation Clausine_Z This compound Clausine_Z->CDK5_active Roscovitine Roscovitine Roscovitine->CDK5_active Phosphorylated_Substrates Phosphorylated Substrates Cellular_Response Cellular Response (Neuronal Development, Synaptic Plasticity, Apoptosis) Phosphorylated_Substrates->Cellular_Response

Caption: Overview of the CDK5 signaling pathway and points of inhibition.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare Reaction Mix (CDK5, Histone H1, Buffer) B Add Inhibitor (this compound or Roscovitine) A->B C Initiate with [γ-³²P]ATP B->C D Incubate at 30°C C->D E Spot on P81 Paper D->E F Wash to Remove Unincorporated ATP E->F G Measure Radioactivity F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: Workflow for a radioactive in vitro kinase inhibition assay.

Logical Relationship: this compound vs. Roscovitine

Inhibitor_Comparison cluster_ClausineZ This compound cluster_Roscovitine Roscovitine CDK5 CDK5 CZ_props Natural Product (Carbazole Alkaloid) IC50 = 0.51 mM Selectivity: Not Fully Characterized CZ_props->CDK5 Inhibits Rosco_props Synthetic Compound (Purine Analog) IC50 = 0.16 µM Broad CDK/Kinase Inhibition Rosco_props->CDK5 Inhibits

Caption: Key characteristics of this compound and Roscovitine as CDK5 inhibitors.

References

Validating In Vitro Anti-inflammatory Findings of Clausine Z In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vitro anti-inflammatory properties of a novel compound, herein referred to as Clausine Z, in relevant in vivo models. This compound is a hypothetical compound based on the anti-inflammatory potential of carbazole alkaloids isolated from plants of the Clausena genus. One such compound, 3-formyl-6-methoxycarbazole from Clausena lansium, has demonstrated significant in vitro anti-inflammatory activity by inhibiting the production of the pro-inflammatory cytokine TNF-α.[1] This guide will use the inhibition of key inflammatory pathways, such as NF-κB and MAPK, as a central hypothesis for this compound's mechanism of action, and will outline the necessary steps to translate these in vitro findings into a robust in vivo validation.

Comparative Data Summary: From Benchtop to Animal Models

To effectively validate the in vitro findings, a clear correlation must be drawn between the cellular-level observations and the physiological outcomes in a living organism. The following table summarizes the key in vitro anti-inflammatory findings for a compound like this compound and proposes corresponding in vivo validation experiments.

In Vitro FindingProposed In Vivo Validation ExperimentKey Parameters to Measure
Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages. [1][2][3]LPS-induced systemic inflammation in mice. This model mimics a systemic inflammatory response.Serum levels of TNF-α, IL-6, and IL-1β.[2][4]
Suppression of inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2). [3][5]Carrageenan-induced paw edema in rats. [5][6][7] This is a widely used model for acute inflammation.Paw volume/thickness, tissue levels of NO and COX-2, and histological analysis of inflammatory cell infiltration.
Inhibition of the NF-κB signaling pathway (e.g., reduced phosphorylation of IκBα, decreased nuclear translocation of p65). [8][9]Immunohistochemical and Western blot analysis of tissue samples from the in vivo models. This will confirm the mechanism of action at the molecular level within the affected tissues.Phosphorylation status of IκBα and p65, and nuclear vs. cytoplasmic localization of p65 in paw tissue or lung tissue (in the case of LPS-induced acute lung injury).[4]
Attenuation of the MAPK signaling pathway (e.g., reduced phosphorylation of p38, ERK, and JNK). [10][11]Western blot analysis of tissue from in vivo inflammation models. This will further elucidate the intracellular signaling pathways modulated by this compound.Phosphorylation levels of p38, ERK, and JNK in inflamed tissues.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies for the key experiments are provided below.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Stimulation:

  • Murine macrophage cell line (e.g., RAW 264.7) will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells will be seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

  • Inflammation will be induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[3]

2. Measurement of Pro-inflammatory Cytokines:

  • The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants will be quantified using commercially available ELISA kits, following the manufacturer's instructions.

3. Nitric Oxide (NO) Assay:

  • The concentration of nitrite, a stable metabolite of NO, in the culture supernatants will be measured using the Griess reagent.

4. Western Blot Analysis for NF-κB and MAPK Pathways:

  • Following treatment with this compound and LPS, cells will be lysed, and protein concentrations will be determined.

  • Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membranes will be probed with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, and JNK.

  • Protein bands will be visualized using a chemiluminescence detection system.

In Vivo Validation Models

1. Carrageenan-Induced Paw Edema: [5][6][7]

  • Male Wistar rats (180-200g) will be used.

  • This compound will be administered orally at different doses 1 hour before the induction of inflammation. A control group will receive the vehicle, and a positive control group will receive a standard anti-inflammatory drug like indomethacin.

  • Acute inflammation will be induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw volume will be measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • At the end of the experiment, animals will be euthanized, and the paw tissue will be collected for histological and biochemical analysis.

2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation:

  • Male C57BL/6 mice (8-10 weeks old) will be used.

  • This compound will be administered intraperitoneally 1 hour before LPS injection.

  • Systemic inflammation will be induced by an intraperitoneal injection of LPS (10 mg/kg).

  • Blood samples will be collected 6 hours after LPS injection for the measurement of serum cytokine levels using ELISA.

  • Lung tissue can also be harvested for histological examination of inflammatory cell infiltration and for Western blot analysis of the NF-κB and MAPK pathways.

Visualizing the Path to Validation

To clearly illustrate the scientific reasoning and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_pathway This compound's Proposed Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates IkB IκBα IKK->IkB Phosphorylates (Inhibition) NFkB NF-κB (p65/p50) IkB->NFkB Sequestered in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription ClausineZ This compound ClausineZ->IKK Inhibits ClausineZ->MAPK Inhibits

Caption: Proposed mechanism of action for this compound.

G cluster_workflow In Vivo Validation Workflow start Start: In Vitro Findings animal_model Select Animal Model (e.g., Carrageenan-induced paw edema) start->animal_model dosing Dose Formulation & Administration of this compound animal_model->dosing induction Induce Inflammation dosing->induction measurement Measure Physiological Readouts (e.g., Paw Volume) induction->measurement collection Sample Collection (Blood, Tissue) measurement->collection analysis Biochemical & Histological Analysis (ELISA, Western Blot, H&E Staining) collection->analysis end Conclusion: In Vivo Efficacy analysis->end

Caption: Experimental workflow for in vivo validation.

G cluster_logic Logical Relationship: In Vitro to In Vivo invitro In Vitro Evidence: This compound inhibits cytokine release and inflammatory pathways in macrophages. hypothesis Hypothesis: This compound will exhibit anti-inflammatory effects in a whole organism by modulating the same molecular targets. invitro->hypothesis Leads to invivo In Vivo Validation: Test this compound in established animal models of inflammation. hypothesis->invivo Requires confirmation Confirmation: Reduced inflammation in vivo correlates with inhibition of target pathways in affected tissues. invivo->confirmation Provides

References

Unveiling the Anticancer Potential of Clausine Z Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led researchers to explore the rich diversity of natural products. Among these, carbazole alkaloids isolated from plants of the Clausena genus have demonstrated significant cytotoxic activities against various cancer cell lines. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Clausine Z and its naturally occurring derivatives, offering insights into the structural features crucial for their anticancer potential. The information presented herein is compiled from various studies on carbazole alkaloids from Clausena species, providing a valuable resource for the rational design of more potent and selective anticancer drugs.

Comparative Analysis of Cytotoxic Activity

The cytotoxic effects of various carbazole alkaloids from Clausena species have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth, are summarized in the table below. These compounds, structurally related to this compound, provide valuable insights into the structure-activity relationships within this class of alkaloids.

CompoundCancer Cell LineIC50 (µM)Reference
Claunansine A PC12 (rat pheochromocytoma)Neuroprotective[1]
Claunansine H PC12 (rat pheochromocytoma)Neuroprotective[1]
Claunansine I PC12 (rat pheochromocytoma)Neuroprotective[1]
Claunansine J PC12 (rat pheochromocytoma)Neuroprotective[1]
Claunansine K PC12 (rat pheochromocytoma)Neuroprotective[1]
Claunansine L PC12 (rat pheochromocytoma)Neuroprotective[1]
Claunansine M PC12 (rat pheochromocytoma)Neuroprotective[1]
Claunansine N PC12 (rat pheochromocytoma)Neuroprotective[1]
Claulansine L-R (1-7) -Anti-inflammatory & Hepatoprotective[2]
New Carbazole Alkaloid (1) MT-4 (lymphocytes, HIV-1 infected)EC50 = 2.4 µg/mL[3]
Clausenalansines A-F (1-6) SH-SY5Y (human neuroblastoma)EC50 = 0.36 ± 0.02 to 10.69 ± 0.15 µM[4]

Note: While the above table provides valuable data on the biological activities of various Clausena carbazole alkaloids, a direct comparison of anticancer potency is challenging due to the use of different cell lines and biological assays across studies. The data on neuroprotective, anti-inflammatory, and anti-HIV activities are included to provide a broader context of the therapeutic potential of this class of compounds. Further studies employing a standardized panel of cancer cell lines are necessary for a more definitive structure-activity relationship analysis for anticancer activity.

Structure-Activity Relationship Insights

The analysis of the chemical structures of various carbazole alkaloids from Clausena species reveals several key features that may influence their biological activity.

SAR_Insights cluster_sar Key Structural Features Influencing Activity Core Carbazole Core (Essential for Activity) Substituents Substituents on Carbazole Ring (Modulate Potency and Selectivity) Core->Substituents influences Prenyl Isopentenyl Groups (Common Feature) Substituents->Prenyl e.g. Hydroxyl Hydroxyl Groups Substituents->Hydroxyl e.g. Methoxy Methoxy Groups Substituents->Methoxy e.g. Formyl Formyl Groups Substituents->Formyl e.g.

Caption: Key structural features of carbazole alkaloids influencing their biological activity.

The core carbazole scaffold appears to be essential for the observed biological activities. The nature and position of substituents on the carbazole ring system significantly modulate the potency and selectivity of these compounds. The presence of isopentenyl groups is a common feature among many of the isolated bioactive alkaloids. Furthermore, the number and location of hydroxyl, methoxy, and formyl groups also play a crucial role in determining the overall activity profile. A comprehensive quantitative structure-activity relationship (QSAR) study on a systematically synthesized library of this compound derivatives is warranted to delineate the precise contribution of each structural motif to the anticancer activity.

Experimental Protocols

A general methodology for the evaluation of the cytotoxic activity of this compound derivatives is outlined below. This protocol is based on standard procedures reported in the literature for similar compounds.

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Evaluation Workflow A Cell Culture (e.g., HeLa, A549, HepG2) C Cell Seeding (96-well plates) A->C B Compound Preparation (Stock solutions in DMSO) D Compound Treatment (Serial dilutions) B->D C->D E Incubation (24-72 hours) D->E F MTT Assay E->F G Data Analysis (IC50 determination) F->G

Caption: A typical workflow for evaluating the in vitro cytotoxicity of test compounds.

1. Cell Culture: Human cancer cell lines (e.g., HeLa, A549, HepG2) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Preparation: The this compound derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with the culture medium to obtain the desired test concentrations.

3. Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density. The plates are incubated overnight to allow for cell attachment.

4. Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive the medium with the same concentration of DMSO as the treated wells.

5. Incubation: The plates are incubated for a specified period, typically ranging from 24 to 72 hours.

6. Cytotoxicity Assay (MTT Assay): After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for a few more hours, during which viable cells convert the yellow MTT into purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

7. Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Potential Mechanisms

The precise molecular mechanisms by which this compound and its derivatives exert their anticancer effects are not yet fully elucidated. However, studies on other carbazole alkaloids suggest several potential signaling pathways that may be involved.

Signaling_Pathways cluster_pathways Potential Signaling Pathways CZ This compound Derivatives Apoptosis Apoptosis Induction CZ->Apoptosis CellCycle Cell Cycle Arrest CZ->CellCycle Angiogenesis Inhibition of Angiogenesis CZ->Angiogenesis Metastasis Inhibition of Metastasis CZ->Metastasis Caspase Caspase Activation Apoptosis->Caspase Bcl2 Bcl-2 Family Modulation Apoptosis->Bcl2 CDK CDK Inhibition CellCycle->CDK VEGF VEGF Pathway Inhibition Angiogenesis->VEGF MMP MMP Inhibition Metastasis->MMP

Caption: Potential signaling pathways targeted by this compound derivatives in cancer cells.

Many cytotoxic agents induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspases and the modulation of the Bcl-2 family of proteins. Another common anticancer mechanism is the induction of cell cycle arrest at different phases (e.g., G1, S, or G2/M), thereby preventing cancer cell proliferation. Furthermore, inhibition of angiogenesis (the formation of new blood vessels that supply tumors with nutrients) and metastasis (the spread of cancer cells to other parts of the body) are also crucial targets for anticancer drugs. Future research should focus on elucidating which of these, or other, pathways are specifically modulated by this compound and its derivatives to better understand their mechanism of action and to guide the development of more effective therapies.

References

A Comparative Analysis of Novel Delivery Systems for the CDK5 Inhibitor Clausine Z

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of different delivery methods for the investigational carbazole alkaloid, Clausine Z, a potent inhibitor of Cyclin-dependent kinase 5 (CDK5). [1][2] This document presents a hypothetical comparative study, offering insights into how advanced drug delivery systems, such as Solid Lipid Nanoparticles (SLNs) and Liposomes, could potentially enhance the pharmacokinetic profile of this compound compared to a conventional oral suspension. The data and protocols herein are representative of typical experimental outcomes for similar compounds and serve as a practical guide for formulation development and evaluation.

Performance Comparison of this compound Delivery Systems

The successful delivery of a therapeutic agent is paramount to its efficacy. For a compound like this compound, which is presumed to be lipophilic, overcoming challenges such as poor aqueous solubility and significant first-pass metabolism is critical for achieving therapeutic concentrations. Advanced formulations like Solid Lipid Nanoparticles and Liposomes offer promising solutions to these issues.

Delivery SystemParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)In Vitro Release (48h, %)Oral Bioavailability (%)
Conventional Oral Suspension N/AN/AN/A>90~25
Solid Lipid Nanoparticles (SLNs) 150 ± 15-25 ± 585 ± 560 ± 8~65
Liposomal Formulation 120 ± 20-30 ± 678 ± 755 ± 10~58

Table 1: A summary of hypothetical physicochemical and pharmacokinetic parameters for different this compound formulations. The data illustrates the potential advantages of SLN and liposomal systems in improving bioavailability.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the formulation and characterization of the this compound delivery systems compared in this guide.

Preparation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of this compound-loaded SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Triglyceride (e.g., Compritol® 888 ATO)

  • Soy Lecithin (e.g., Lipoid S 75)

  • Poloxamer 188

  • Deionized water

Procedure:

  • The lipid phase, consisting of the triglyceride and soy lecithin, is melted at a temperature approximately 10°C above the lipid's melting point.

  • This compound is dispersed in the molten lipid phase.

  • The aqueous phase is prepared by dissolving Poloxamer 188 in deionized water and heating it to the same temperature as the lipid phase.

  • The hot aqueous phase is added to the hot lipid phase and homogenized at high speed (e.g., 15,000 rpm) for 10 minutes to form a coarse oil-in-water emulsion.

  • The resulting pre-emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • The nanoemulsion is cooled down to room temperature, allowing the lipid to recrystallize and form the SLNs.

  • The SLN dispersion is then purified by dialysis or centrifugation to remove any unencapsulated drug.

Preparation of this compound Liposomes

This protocol outlines the thin-film hydration method for preparing this compound-loaded liposomes.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Phosphatidylcholine, cholesterol, and this compound are dissolved in a mixture of chloroform and methanol in a round-bottom flask.

  • The organic solvents are removed under reduced pressure using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Any residual solvent is removed by placing the flask under a high vacuum for at least 2 hours.

  • The lipid film is hydrated with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid's phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs) and a uniform size distribution, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Unencapsulated this compound is removed by size exclusion chromatography or dialysis.

Determination of Oral Bioavailability in a Rat Model

This protocol describes a typical in vivo study to assess the oral bioavailability of different this compound formulations.

Animals:

  • Male Wistar rats (200-250 g)

Procedure:

  • Rats are fasted overnight with free access to water.

  • The rats are divided into four groups: intravenous administration of this compound solution (for reference), and oral administration of the conventional suspension, SLN formulation, and liposomal formulation.

  • For oral administration, the formulations are administered by gavage. For intravenous administration, the drug solution is injected via the tail vein.

  • Blood samples are collected from the retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma is separated by centrifugation and stored at -20°C until analysis.

  • The concentration of this compound in the plasma samples is determined using a validated HPLC method.

  • Pharmacokinetic parameters, including the Area Under the Curve (AUC), are calculated using appropriate software.

  • The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Signaling Pathway and Mechanism of Action

This compound is known to exhibit inhibitory activity against Cyclin-dependent kinase 5 (CDK5).[1][2] The dysregulation of CDK5 activity is implicated in the pathogenesis of various neurodegenerative diseases. The following diagram illustrates a simplified signaling pathway involving CDK5 and the potential point of intervention for an inhibitor like this compound.

CDK5_Pathway cluster_activation CDK5 Activation cluster_dysregulation Pathological Dysregulation cluster_downstream Downstream Effects cluster_inhibition Therapeutic Intervention p35 p35/p39 CDK5_active CDK5/p35 (active) p35->CDK5_active p25 p25 p35->p25 cleavage CDK5_inactive CDK5 (inactive) CDK5_inactive->CDK5_active CDK5_hyperactive CDK5/p25 (hyperactive) CDK5_inactive->CDK5_hyperactive Calpain Calpain (Ca2+ dependent) Calpain->p35 p25->CDK5_hyperactive Substrates Neuronal Substrates (e.g., Tau, APP) CDK5_hyperactive->Substrates Hyperphosphorylation Hyperphosphorylation Substrates->Hyperphosphorylation Neurodegeneration Neurodegeneration Hyperphosphorylation->Neurodegeneration ClausineZ This compound ClausineZ->CDK5_hyperactive inhibition

CDK5 signaling and inhibition by this compound.

Conclusion

The presented hypothetical data and established protocols underscore the potential of advanced drug delivery systems to significantly improve the oral bioavailability of challenging therapeutic compounds like this compound. Both Solid Lipid Nanoparticles and Liposomal formulations demonstrate the capacity to enhance encapsulation, provide controlled release, and ultimately increase systemic exposure compared to conventional oral suspensions. For researchers and drug development professionals, the exploration of such novel delivery platforms is a critical step in translating promising molecules into effective clinical therapies. The provided experimental frameworks offer a solid foundation for initiating formulation development and preclinical evaluation of this compound and other similar drug candidates.

References

A Comparative Analysis of Clausine Z Against a Standard Anticancer Drug Panel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Clausine Z, a novel carbazole alkaloid, benchmarked against a panel of established anticancer drugs. The data presented herein is synthesized from published literature to offer an objective performance comparison, supported by detailed experimental protocols and visual representations of signaling pathways and workflows.

Introduction to this compound

This compound is a carbazole alkaloid isolated from the plant Clausena excavata.[1][2][3][4] It has garnered scientific interest due to its diverse biological activities, including potential applications in neuroprotection, diabetes management, and oncology.[1][5][6] Notably, studies have indicated its inhibitory effects on key cellular targets such as Cyclin-Dependent Kinase 5 (CDK5) and Protein Tyrosine Phosphatase 1B (PTP1B).[1][2][5][7][8] In the context of oncology, this compound has been shown to induce apoptosis in liver (HepG2) and colon (HT-29) cancer cell lines, suggesting its potential as a novel anticancer agent.[6]

Quantitative Performance Analysis

To objectively assess the anticancer efficacy of this compound, its cytotoxic activity is compared against a panel of well-established chemotherapeutic agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, against human liver (HepG2) and colon (HT-29) cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Comparative IC50 Values (µM) of this compound and Standard Anticancer Drugs

CompoundTarget Cell Line: HepG2 (Liver Carcinoma)Target Cell Line: HT-29 (Colorectal Adenocarcinoma)Primary Mechanism of Action
This compound Data not availableData not availableCDK5 & PTP1B Inhibition
Doxorubicin 0.480.25DNA Intercalation, Topoisomerase II Inhibition
Cisplatin 8.512.3DNA Cross-linking
5-Fluorouracil 5.24.1Thymidylate Synthase Inhibition
Paclitaxel 0.0150.009Microtubule Stabilization

Note: IC50 values for standard drugs are representative and can vary based on experimental conditions. Data for this compound's cytotoxic IC50 against these specific cell lines requires further experimental validation to populate this table.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the benchmarking of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

  • Human cancer cell lines (e.g., HepG2, HT-29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound) and control drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A serial dilution of the test compound and control drugs is prepared. The culture medium is replaced with fresh medium containing various concentrations of the compounds. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals, resulting in a colored solution.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B.[5][7]

Objective: To quantify the inhibitory effect of this compound on PTP1B activity.

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B substrate (e.g., p-nitrophenyl phosphate, pNPP)

  • Assay buffer

  • Test compound (this compound)

  • Microplate reader

Procedure:

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the assay buffer, a specific concentration of the PTP1B enzyme, and the test compound at various concentrations.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the pNPP substrate.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C). The PTP1B enzyme dephosphorylates the pNPP substrate, producing p-nitrophenol, which is yellow.

  • Measurement: The formation of p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis: The rate of the reaction is determined from the linear phase of the absorbance curve. The percentage of inhibition is calculated for each concentration of the test compound relative to the uninhibited control. The IC50 value is then determined from the dose-response curve.

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound

The following diagram illustrates the hypothesized signaling pathway modulated by this compound, highlighting its inhibitory action on CDK5 and PTP1B, which are implicated in cell cycle regulation and metabolic signaling, respectively.

ClausineZ_Pathway cluster_cell Cell cluster_pathways Target Pathways ClausineZ This compound CDK5 CDK5 ClausineZ->CDK5 Inhibits PTP1B PTP1B ClausineZ->PTP1B Inhibits CellCycle Cell Cycle Progression CDK5->CellCycle Promotes InsulinSignal Insulin Receptor Signaling PTP1B->InsulinSignal Dephosphorylates (Negative Regulator)

Hypothesized signaling pathway of this compound.
Experimental Workflow for IC50 Determination

This diagram outlines the sequential steps involved in determining the IC50 value of a test compound using a cell-based assay.

IC50_Workflow cluster_workflow IC50 Determination Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Add Viability Reagent (e.g., MTT) C->D E 5. Measure Absorbance (Plate Reader) D->E F 6. Data Analysis (Dose-Response Curve) E->F G IC50 Value F->G

Workflow for determining IC50 values.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clausine Z
Reactant of Route 2
Clausine Z

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.